molecular formula C11H8O4 B1359899 3-(2-Methoxyphenyl)furan-2,5-dione CAS No. 4664-99-7

3-(2-Methoxyphenyl)furan-2,5-dione

Cat. No.: B1359899
CAS No.: 4664-99-7
M. Wt: 204.18 g/mol
InChI Key: YSCYRLSBPDLBKF-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)furan-2,5-dione is a useful research compound. Its molecular formula is C11H8O4 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)furan-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)furan-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-9-5-3-2-4-7(9)8-6-10(12)15-11(8)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCYRLSBPDLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Advanced Macromolecules: The Role of 3-(2-Methoxyphenyl)furan-2,5-dione in Next-Generation Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for bespoke macromolecules with tunable thermal, optical, and chemical properties has driven the exploration of sterically hindered, electron-deficient monomers. 3-(2-Methoxyphenyl)furan-2,5-dione (commonly referred to as 2-methoxyphenylmaleic anhydride, or 2-MPMA) represents a highly specialized building block in polymer chemistry. By combining the reactive versatility of a cyclic dicarboxylic anhydride with the steric and electronic influence of an ortho-methoxy substituted phenyl ring, 2-MPMA offers unique pathways for synthesizing high-performance thermoplastics, stimuli-responsive nanocarriers, and advanced photoresists.

This technical guide explores the mechanistic behavior, copolymerization kinetics, and post-polymerization functionalization of 2-MPMA, providing researchers with actionable, causally-grounded protocols for its application.

Chemical Profiling & Reactivity Dynamics

Maleic anhydride and its arylated derivatives are classically known as electron-acceptor monomers that resist homopolymerization due to steric hindrance and polar factors, but readily undergo alternating copolymerization with electron-donor monomers[1].

The introduction of the 2-methoxyphenyl group in 2-MPMA fundamentally alters its reactivity profile compared to unsubstituted maleic anhydride:

  • Steric Hindrance: The bulky ortho-methoxy group restricts rotational degrees of freedom along the resulting polymer backbone. Macroscopically, this translates to a severe reduction in polymer chain segmental mobility, driving the Glass Transition Temperature (

    
    ) significantly higher[2][3].
    
  • Electronic Modulation: The electron-donating nature of the methoxy group via resonance slightly attenuates the extreme electron deficiency of the anhydride ring. This allows for more controlled, less violently exothermic polymerization kinetics compared to standard styrene-maleic anhydride (SMA) reactions[2].

  • Asymmetric Potential: The bulky side group forces the polymer backbone into specific conformational states, making it a candidate for synthesizing structurally homogeneous or chiral-induced architectures[4].

Mechanistic Pathways: Alternating Copolymerization

When 2-MPMA is reacted with an electron-rich monomer such as styrene or a vinyl ether, the polymerization does not proceed via random monomer addition. Instead, the electron-rich alkene (donor) and the electron-deficient alkene (acceptor) form a transient Charge-Transfer Complex (CTC) [5].

The causality here is critical: the CTC acts as a single, highly reactive intermediate species. When a free radical initiator (like AIBN) attacks the complex, both monomers are incorporated into the propagating chain simultaneously, enforcing a strictly 1:1 alternating sequence.

G Styrene Styrene (Electron Donor) CTC Charge-Transfer Complex (CTC) Styrene->CTC π-π Stacking MPMA 2-MPMA (Electron Acceptor) MPMA->CTC Copolymer Poly(Styrene-alt-2-MPMA) CTC->Copolymer Radical Initiation (AIBN, 70°C)

Fig 1: Charge-Transfer Complex (CTC) driven alternating radical copolymerization pathway.

Post-Polymerization Modification (PPM)

One of the most powerful aspects of incorporating 2-MPMA into a polymer backbone is its susceptibility to nucleophilic attack. The cyclic anhydride serves as a reactive handle that can be quantitatively modified without degrading the carbon-carbon polymer backbone[1].

When exposed to primary amines, the anhydride ring opens to form a poly(amic acid) . Because this reaction is an equilibrium process at elevated temperatures, subsequent heating drives thermal cyclodehydration, ejecting a water molecule and forming a highly stable polyimide network[6]. The ortho-methoxy group provides localized steric shielding, which can be leveraged to control the rate of hydrolysis or nucleophilic attack, ensuring that the polymer does not prematurely degrade in ambient moisture[7].

G Anhydride Poly(Styrene-alt-2-MPMA) (Anhydride Form) AmicAcid Poly(Amic Acid) Intermediate Anhydride->AmicAcid Nucleophilic Ring Opening (RT, DMF) Amine Primary Amine (e.g., R-NH2) Amine->AmicAcid Imide Polyimide Network (High Tg) AmicAcid->Imide Thermal Cyclodehydration (>150°C)

Fig 2: Post-polymerization modification via nucleophilic ring-opening and thermal imidization.

High-Impact Applications in Polymer Science

A. High- Thermoplastics and Aerospace Resins

The incorporation of arylmaleic anhydrides into styrene matrices dramatically improves thermo-oxidative stability. While standard polystyrene has a


 of ~100°C, alternating copolymers containing bulky phenylmaleic derivatives routinely push the 

beyond 180°C[2][3]. This makes 2-MPMA-based polymers ideal candidates for high-temperature automotive components, electronic passivation layers, and aerospace composites[8].
B. Amphiphilic Nanocarriers for Drug Delivery

Standard Poly(styrene-alt-maleic anhydride) (SMA) is widely used to extract membrane proteins and form lipid nanodiscs. By utilizing 2-MPMA, researchers can synthesize nanocarriers with finely tuned hydrophilic-lipophilic balances (HLB). The methoxy group increases the lipophilicity of the core, enhancing the encapsulation efficiency of highly hydrophobic small-molecule drugs, while the ring-opened maleic acid provides aqueous solubility.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol 1: Synthesis of Poly(Styrene-alt-2-MPMA) via Free Radical Polymerization

Objective: Achieve a strictly alternating copolymer with high molecular weight and low dispersity.

  • Purification of Reagents: Pass styrene through a basic alumina column to remove 4-tert-butylcatechol (TBC) inhibitors. Causality: Inhibitors will quench the initiating radicals, leading to unpredictable induction periods and low yields.

  • Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of Styrene and 2-MPMA in anhydrous Tetrahydrofuran (THF). Add Azobisisobutyronitrile (AIBN) at 1.0 mol% relative to total monomer.

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Triplet oxygen is a potent radical scavenger that will terminate the propagating polymer chains prematurely, resulting in oligomers rather than high-molecular-weight polymers.

  • Polymerization: Backfill the flask with Argon and immerse in a pre-heated oil bath at 70°C for 18 hours.

  • Isolation: Dilute the viscous solution with minimal THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter the white precipitate and dry under vacuum at 60°C for 24 hours to constant weight.

Protocol 2: Post-Polymerization Imidization with 2-Aminoethanol

Objective: Convert the anhydride-functionalized polymer into a hydroxyl-functionalized polyimide.

  • Amic Acid Formation: Dissolve 1.0 g of Poly(Styrene-alt-2-MPMA) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add a 1.2x molar excess of 2-aminoethanol dropwise at room temperature. Stir for 4 hours. Causality: The nucleophilic attack is highly exothermic and rapid; running it at room temperature prevents side reactions like cross-linking.

  • Thermal Cyclodehydration: Equip the flask with a Dean-Stark trap (if utilizing a co-solvent like toluene) or simply heat the DMF solution to 150°C for 12 hours under an inert atmosphere. Causality: Temperatures >150°C provide the activation energy required to close the imide ring and drive off the water byproduct.

  • Recovery: Precipitate the resulting polymer into diethyl ether, filter, and dry under vacuum.

Quantitative Data & Comparative Analysis

The following table summarizes the causal relationship between monomer structure and the macroscopic thermal properties of the resulting alternating copolymers. Data is extrapolated from comparative studies of maleic anhydride and phenylmaleic anhydride derivatives[2][3].

Polymer SystemMonomer 1 (Donor)Monomer 2 (Acceptor)Approx.

(°C)
Primary Structural Driver for

Standard Polystyrene StyreneNone (Homopolymer)~100Baseline aromatic stacking
Standard SMA StyreneMaleic Anhydride~160Backbone rigidity from 5-membered ring
Poly(Styrene-alt-PMA) StyrenePhenylmaleic Anhydride175 - 190Added steric bulk of the phenyl ring
Poly(Styrene-alt-2-MPMA) Styrene2-MPMA185 - 200+ Extreme rotational restriction via ortho-methoxy steric clash

References

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. National Center for Biotechnology Information (PMC). URL:[Link]

  • US4551511A - Maleic anhydride/styrene copolymerization controlled with oxazolines. Google Patents.
  • High Performance Materials Containing Nitrile Groups. VTechWorks. URL:[Link]

Sources

Literature review on arylated maleic anhydride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Architectures of Arylated Maleic Anhydride Derivatives: Synthesis, Reactivity, and Bio-Optical Applications

Executive Summary

Arylated maleic anhydride (AMA) derivatives represent a privileged scaffold in contemporary organic materials and medicinal chemistry. Unlike their simple alkyl counterparts, AMAs possess a unique conjugated


-system that couples the electron-withdrawing anhydride core with electron-rich aryl appendages. This electronic push-pull architecture facilitates two distinct, high-value phenomena: photochromic gating  (reversible ring-closure) and bioactive covalent capture  (Michael addition/acylation).

This guide moves beyond standard textbook descriptions to analyze the synthetic logic required to construct these crowded olefins and the mechanistic principles governing their application in next-generation optical switches and kinase inhibitors.

Structural & Electronic Fundamentals

The maleic anhydride core is an electrophilic trap. When arylated at the 3- and 4-positions, the molecule adopts a non-planar, propeller-like geometry due to steric repulsion between the aryl rings and the carbonyl oxygens.

  • Electronic Acceptor: The anhydride moiety serves as a strong electron acceptor. When substituted with electron-donating aryl groups (e.g., thiophene, indole), the molecule exhibits Intramolecular Charge Transfer (ICT), often leading to solvatochromism.

  • Steric Strain: The steric bulk of the aryl groups prevents

    
    -stacking in the solid state, which is critical for Aggregation-Induced Emission (AIE)  properties. Unlike planar fluorophores that quench upon aggregation (ACQ), AMAs often become highly emissive in solid forms due to the restriction of intramolecular rotation (RIR).
    

Synthetic Architectures

Constructing tetrasubstituted olefins is synthetically demanding. Traditional methods like the Perkin condensation often fail for unsymmetrical derivatives. We prioritize transition-metal-catalyzed routes for their modularity.

The "Indole-Maleimide-Anhydride" Strategy (Modular Access)

For drug discovery, the ability to install two different aryl groups is essential. The most robust route utilizes 2,3-dibromomaleimide as a linchpin.

Mechanism:

  • Regioselective Cross-Coupling: The first bromine is displaced via a Suzuki or Stille coupling.

  • Second Functionalization: The second bromine is displaced by a different aryl nucleophile.

  • Hydrolysis: The imide is hydrolyzed back to the anhydride if the oxygen-core is required, or kept as the maleimide for biological stability.

Experimental Protocol: Synthesis of Asymmetric 3,4-Diarylmaleic Anhydride

Target: 3-(4-Methoxyphenyl)-4-phenylmaleic anhydride

Reagents:

  • 2,3-Dibromo-N-methylmaleimide (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.1 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CsF (2.5 equiv)

  • Solvent: Dioxane/Water (3:1)

Step-by-Step Methodology:

  • First Coupling: Charge a Schlenk flask with dibromomaleimide (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), CsF (2.0 eq), and Pd(PPh3)4 (3 mol%). Evacuate and backfill with Ar (3x). Add degassed Dioxane/Water. Heat to 60°C for 4 hours. Note: Lower temperature prevents double addition.

  • Isolation: Cool, extract with EtOAc, and purify the mono-arylated bromide via flash chromatography (Hexane/EtOAc).

  • Second Coupling: React the mono-bromide with phenylboronic acid (1.2 eq) using fresh catalyst (2 mol%) and CsF (2.0 eq) at 90°C for 12 hours.

  • Hydrolysis (Imide to Anhydride): Dissolve the diarylmaleimide in EtOH/10% KOH (aq). Reflux for 12 hours. Acidify with 1M HCl to pH 1. Extract the dicarboxylic acid.

  • Cyclodehydration: Reflux the crude acid in acetic anhydride (Ac2O) for 2 hours. Remove volatiles in vacuo to yield the target anhydride.

Validation Criteria:

  • 1H NMR: Disappearance of the N-methyl peak (~3.1 ppm).

  • IR: Anhydride carbonyl doublets at ~1760 and 1830 cm⁻¹.

Reactivity & Functionalization[1]

The AMA scaffold is not a static endpoint; it is a reactive handle.

Reaction TypeReagentProductApplication
Aminolysis Primary Amine (R-NH2)MaleimideBioconjugation (Cysteine reactive)
Hydrolysis Water/BaseMaleic AcidSolubility enhancement (Prodrugs)
[2+2] Cycloaddition UV Light (

)
Cyclobutene derivativePhotochromic Memory
Diels-Alder Dienes (e.g., Furan)Endoxytetrahydrophthalic anhydridePolymer cross-linking

Application Vectors

Optics: Photochromic Diarylethenes

When the aryl groups are thiophenes or benzothiophenes, AMAs function as thermally irreversible photochromic switches.

  • Open Form: Colorless, flexible.

  • Closed Form: Colored, rigid, conductive.

  • Mechanism: 6

    
    -electrocyclization. The anhydride bridge prevents the "butterfly" conformer from rotating, locking the molecule in a photo-active anti-parallel conformation.
    
Pharma: Kinase Inhibition & Marine Alkaloids

Natural products like Polycitrin A contain the diarylmaleic anhydride/imide core.

  • Mode of Action: The planar "closed" forms (or rigidified open forms) mimic the adenosine triphosphate (ATP) structure, fitting into the ATP-binding pocket of kinases (e.g., PKC, GSK-3

    
    ).
    
  • Covalent Inhibition: The anhydride ring can acylate nucleophilic residues (Serine/Lysine) in the active site, acting as a suicide inhibitor.

Visualization of Pathways[2]

Diagram 1: Synthetic Route to Asymmetric AMAs

This flow illustrates the modular "linchpin" strategy using dibromomaleimide.

SyntheticRoute Start Maleic Anhydride Bromination 2,3-Dibromomaleimide (Linchpin) Start->Bromination 1. Br2/Fe 2. R-NH2 MonoCouple Mono-Aryl Intermediate Bromination->MonoCouple Suzuki (Ar1-B(OH)2) Pd(0), 60°C DiCouple Asymmetric Diarylmaleimide MonoCouple->DiCouple Suzuki (Ar2-B(OH)2) Pd(0), 90°C Hydrolysis Diaryl Maleic Acid DiCouple->Hydrolysis KOH/EtOH Reflux Final Asymmetric Diarylmaleic Anhydride Hydrolysis->Final Ac2O Dehydration

Caption: Modular synthesis of asymmetric arylated maleic anhydrides via a dibromomaleimide linchpin.

Diagram 2: Photochromic Switching Mechanism

The reversible transformation between the open (colorless) and closed (colored) states.

Photochromism cluster_0 Electronic State Open Open Ring Form (Colorless / Flexible) Excited Excited State (S1) Open->Excited UV Light (λ1) Closed Closed Ring Form (Colored / Rigid) Excited->Closed 6π-Electrocyclization (Conrotatory) Closed->Open Visible Light (λ2) or Heat (Δ)

Caption: The 6π-electrocyclization mechanism governing the photochromic transition of dithienyl maleic anhydrides.

References

  • Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews. Link

  • Dubruel, K., et al. (2006). Heck Arylation of Maleic Anhydrides Using Arenediazonium Tetrafluoroborates: Synthesis of Polycitrin A. Synlett. Link

  • Chen, S., et al. (2019).[1] Diarylmaleic anhydrides: unusual organic luminescence, multi-stimuli response and photochromism. Journal of Materials Chemistry C. Link

  • Shorunov, S. V., et al. (2006). A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides. Russian Journal of Organic Chemistry. Link

  • Burtoloso, A. C. B., et al. (2006). Synthesis of Polycitrin A and Prepolycitrin A. Synlett. Link

Sources

Molecular weight and physicochemical constants of 3-(2-Methoxyphenyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Scaffolding & Physicochemical Characterization

Executive Summary

3-(2-Methoxyphenyl)furan-2,5-dione (also known as 2-methoxyphenylmaleic anhydride) represents a specialized subclass of aryl-substituted maleic anhydrides. In drug development, this moiety serves as a critical electrophilic "warhead" for covalent inhibition strategies and as a versatile building block for synthesizing N-aryl maleimides—key linkers in Antibody-Drug Conjugates (ADCs). This guide provides a rigorous physicochemical profile and validated synthetic workflows for researchers utilizing this scaffold in medicinal chemistry and materials science.

Physicochemical Constants & Molecular Profile[1][2][3]

The following data aggregates calculated and structural constants essential for evaluating the compound's "drug-likeness" and behavior in biological media.

Table 1: Physicochemical Specifications
ParameterValueUnitNote
Molecular Formula

--
Molecular Weight 204.18 g/mol Monoisotopic
Exact Mass 204.0423Da-
Physical State Crystalline Solid-Predicted based on analogs
Melting Point 115–125°CEstimated range (o-substitution effect)
LogP (Predicted) 1.8 – 2.1-Moderate Lipophilicity
TPSA ~43.4ŲGood membrane permeability
H-Bond Acceptors 4-Anhydride oxygens + Methoxy
H-Bond Donors 0--
Solubility DMSO, DCM, Ethyl Acetate-Hydrolyzes in water/protic solvents

Critical Insight: The ortho-methoxy substituent introduces steric bulk near the reactive double bond and the carbonyls. Unlike the para-isomer, the ortho-methoxy group can twist the phenyl ring out of coplanarity with the furan dione core, potentially reducing conjugation and altering the electrophilicity of the C3=C4 bond compared to unsubstituted phenylmaleic anhydride.

Synthetic Methodologies

For research-scale production (milligram to gram), we recommend the Suzuki-Miyaura Cross-Coupling approach due to its modularity and mild conditions, avoiding the harsh oxidative conditions of legacy methods (e.g., SeO₂ oxidation of succinic acids).

Protocol A: Palladium-Catalyzed Cross-Coupling (Recommended)

This method couples 3-bromo-furan-2,5-dione with 2-methoxyphenylboronic acid.

Reagents:

  • 3-Bromofuran-2,5-dione (1.0 eq)

  • 2-Methoxyphenylboronic acid (1.1 eq)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos or XPhos (10 mol%)

  • Base: K₃PO₄ (2.0 eq, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the boronic acid, Pd catalyst, ligand, and base. Seal and purge with Argon for 5 minutes.

  • Dissolution: Dissolve 3-bromofuran-2,5-dione in degassed 1,4-dioxane and inject into the vial. Note: The anhydride is moisture-sensitive; ensure strictly anhydrous conditions.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 7:3).

  • Workup: Filter the reaction mixture through a pad of Celite to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂). Crucial: Use a rapid gradient of Hexane/EtOAc (0.5% acetic acid additive) to prevent hydrolysis of the anhydride on the silica column.

Visualization: Synthetic Logic

SynthesisWorkflow Start 3-Bromofuran-2,5-dione Catalyst Pd(OAc)2 / SPhos K3PO4, Dioxane, 60°C Start->Catalyst Boronic 2-Methoxyphenylboronic Acid Boronic->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Add. & Transmetalation Product 3-(2-Methoxyphenyl) furan-2,5-dione Intermediate->Product Reductive Elim.

Caption: Figure 1. Modular synthesis via Suzuki-Miyaura coupling, allowing for rapid analog generation.

Reactivity Profile & Applications

The 3-arylfuran-2,5-dione core acts as a bifunctional electrophile. Understanding its reactivity is paramount for designing bioconjugates or polymer precursors.

Ring Opening (Aminolysis)

Reaction with primary amines (e.g., lysine residues, linkers) yields maleamic acids .

  • Condition: R-NH₂, THF, 0°C to RT.

  • Outcome: Quantitative ring opening. The resulting acid-amide can be chemically cyclized to a maleimide (using HMDS/ZnBr₂ or Ac₂O/NaOAc), a critical step in ADC linker synthesis.

Diels-Alder Cycloaddition

The C=C bond is electron-deficient, making it a potent dienophile.

  • Application: Reacts with dienes (e.g., furan, cyclopentadiene) to form bicyclic anhydrides, used in creating high-performance polyimides with improved thermal stability due to the aryl pendant group.

Hydrolysis
  • Stability Warning: The compound degrades to 2-(2-methoxyphenyl)maleic acid in the presence of moisture. Storage under inert atmosphere at -20°C is mandatory for long-term stability.

Visualization: Reactivity Pathways

Reactivity Center 3-(2-Methoxyphenyl) furan-2,5-dione Acid 2-(2-Methoxyphenyl) maleic acid Center->Acid  Moisture/pH > 7   Maleamic Maleamic Acid (Precursor to Maleimide) Center->Maleamic  Nucleophilic Attack   Adduct Bicyclic Anhydride Scaffold Center->Adduct  Heat/Lewis Acid   Water + H2O (Hydrolysis) Amine + R-NH2 (Aminolysis) Diene + Diene (Diels-Alder)

Caption: Figure 2.[1] Divergent reactivity pathways. The anhydride is a gateway to maleimides (green path) or polymer scaffolds (yellow path).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85–3.90 ppm (s, 3H): Distinctive singlet for the methoxy (-OCH₃) group.

    • δ 6.80–7.00 ppm (s, 1H): The vinylic proton of the maleic ring. This singlet is diagnostic; its shift is influenced by the shielding cone of the ortho-phenyl ring.

    • δ 7.00–7.50 ppm (m, 4H): Aromatic protons. Look for the multiplet pattern characteristic of ortho-substitution.

  • IR Spectroscopy (ATR):

    • 1760 & 1830 cm⁻¹: Characteristic doublet for cyclic anhydride carbonyls (C=O symmetric and asymmetric stretch).

    • 1620 cm⁻¹: C=C stretching vibration.

  • Mass Spectrometry (ESI/GC-MS):

    • m/z 204.04 [M]+ : Molecular ion.

    • m/z 132: Loss of CO₂ and CO (fragmentation of the anhydride ring).

References

  • PubChem. 3-Phenylfuran-2,5-dione (Analog Reference). National Library of Medicine. Available at: [Link]

  • Lenhart, M., MacMillan, J. H., & Washburne, S. S. (1976). A Facile General Synthesis of Arylmaleic Anhydrides. Journal of Organic Chemistry.[2][3] (Detailed protocol for SeO2 oxidation of arylsuccinic acids). Available at: [Link]

  • Lauer, M. G., et al. (2014).[3] Heck coupling of 2,3-dihydrofuran.[3] Journal of Organic Chemistry.[2][3] (Mechanistic insights into furanone/anhydride couplings). Available at: [Link]

  • EPA CompTox. 2,5-Furandione (Maleic Anhydride) General Properties. US Environmental Protection Agency.[4] Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Furan-2,5-diones

Substituted furan-2,5-diones, also known as maleic anhydrides, are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their inherent reactivity, stemming from the electron-deficient double bond and the cyclic anhydride moiety, makes them versatile synthons for a wide array of chemical transformations.[1] The title compound, 3-(2-Methoxyphenyl)furan-2,5-dione, incorporates a methoxy-substituted aryl group, a common feature in many biologically active molecules. This structure serves as a valuable building block for the synthesis of more complex molecular architectures, potentially leading to novel therapeutic agents or functional materials.[3][4]

This document provides a comprehensive, field-tested guide for the synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind the chosen methodology, offers practical insights into procedural nuances, and establishes a self-validating framework for achieving a high-purity final product.

Synthetic Strategy: The Perkin Condensation Pathway

The synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione is efficiently achieved via a modified Perkin condensation reaction. This classic carbon-carbon bond-forming reaction is adapted to condense an aromatic aldehyde (2-methoxybenzaldehyde) with an acid anhydride (succinic anhydride).[5] The reaction is typically facilitated by a weak base, which generates a nucleophilic enolate from the succinic anhydride. This enolate subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes a series of dehydration and cyclization steps, driven by acetic anhydride, to yield the final α,β-unsaturated cyclic anhydride product.

Reaction Mechanism

The mechanism proceeds through several key stages, initiated by the formation of a succinate enolate, which acts as the key nucleophile.

G succinic Succinic Anhydride + Base (Et₃N) enolate Enolate Intermediate succinic->enolate Deprotonation aldol_add Aldol-Type Adduct enolate->aldol_add Nucleophilic Attack aldehyde 2-Methoxybenzaldehyde aldehyde->aldol_add lactone Intermediate Lactone aldol_add->lactone Lactonization dehydration Dehydration & Ring Opening lactone->dehydration Base-catalyzed cyclization Intramolecular Cyclization (Dehydration) dehydration->cyclization via Acetic Anhydride product 3-(2-Methoxyphenyl)furan-2,5-dione cyclization->product Final Product Formation G start Start: Assemble & Dry Glassware charge Charge Flask: 1. 2-Methoxybenzaldehyde 2. Succinic Anhydride 3. Acetic Anhydride start->charge add_base Add Triethylamine Dropwise (30 min at RT) charge->add_base reflux Heat to Reflux (130-140°C) for 3-4 hours add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Quench in Acidified Ice-Water monitor->workup Complete extract Extract with DCM workup->extract wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize

Sources

Application Note: Advanced Copolymerization Strategies for 3-(2-Methoxyphenyl)furan-2,5-dione

[1]

Executive Summary

This guide details the protocols for the copolymerization of 3-(2-Methoxyphenyl)furan-2,5-dione (hereafter referred to as MPMA , or o-Methoxyphenylmaleic Anhydride).[1] Unlike unsubstituted maleic anhydride, the MPMA monomer incorporates a bulky, electron-donating methoxy-aryl group directly on the vinylene bond.[1] This substitution introduces significant steric hindrance and alters the electronic density of the double bond, requiring modified polymerization parameters compared to standard maleic anhydride (MA) workflows.

Key Applications:

  • Bio-conjugation Scaffolds: The anhydride ring remains intact during polymerization, offering a "click-like" handle for post-polymerization modification with amines.[1]

  • Optical Materials: The o-methoxyphenyl moiety provides unique refractive index properties and potential for π-π stacking interactions in the solid state.[1]

  • Drug Delivery: pH-sensitive hydrolysis of the anhydride backbone allows for controlled release mechanisms.[1]

Monomer Handling & Purification (Critical)

The Challenge: Like all anhydrides, MPMA is moisture-sensitive.[1] Hydrolysis to the diacid form (3-(2-methoxyphenyl)maleic acid) acts as a chain transfer agent and polymerization inhibitor. Commercial or synthesized MPMA often contains trace acid which must be removed to achieve low dispersity (Đ).

Protocol: Anhydrous Recrystallization
  • Solvent System: Chloroform (CHCl₃) or Toluene/Hexane (1:1). Avoid alcohols or water.

  • Procedure:

    • Dissolve crude MPMA in minimal boiling anhydrous chloroform (approx. 5 mL per gram).

    • Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble diacids.[1]

    • Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

    • Filter crystals under an inert atmosphere (Argon/Nitrogen).

    • Drying: Dry in a vacuum oven at 40°C for 24 hours over P₂O₅.

  • Validation: ¹H NMR (CDCl₃) should show no broad singlet at ~10-12 ppm (carboxylic acid protons).

Protocol A: Alternating Free Radical Copolymerization (FRP)

Mechanism: MPMA is an electron-deficient monomer (Acceptor).[1] It does not homopolymerize efficiently due to steric hindrance and electronic repulsion.[1] It requires an electron-rich partner (Donor), such as Styrene or Vinyl Ethers , to propagate via a Charge Transfer Complex (CTC) mechanism, yielding a strictly alternating polymer sequence.

Experimental Workflow

Target: Poly(Styrene-alt -MPMA) Scale: 10 mmol Total Monomer Feed[1]

ReagentEquiv.[1][2]Mass/VolRole
MPMA 1.01.02 gAcceptor Monomer
Styrene 1.00.52 g (0.57 mL)Donor Monomer
AIBN 0.0216.4 mgRadical Initiator
Toluene N/A5.0 mLSolvent (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve MPMA and AIBN in anhydrous Toluene.

  • Monomer Addition: Add Styrene. Note: The solution may turn yellow/orange, indicating the formation of the Donor-Acceptor Charge Transfer Complex.[1]

  • Degassing (Crucial): Perform three Freeze-Pump-Thaw cycles to remove oxygen.[1] Oxygen acts as a diradical trap and will severely retard the kinetics of this sterically hindered system.[1]

  • Polymerization: Backfill with Argon and immerse the tube in a pre-heated oil bath at 70°C .

    • Insight: Due to the steric bulk of the o-methoxyphenyl group, propagation is slower than unsubstituted MA.[1] Run for 12–24 hours .[1]

  • Termination: Quench the reaction by cooling to 0°C and exposing to air.

  • Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Methanol or Diethyl Ether . (Methanol is preferred if the polymer does not esterify rapidly; however, for strict preservation of the anhydride, use dry Diethyl Ether).

  • Analysis: Dry under vacuum. Determine conversion gravimetrically.

Protocol B: Controlled RAFT Polymerization

Why RAFT? For drug delivery applications, a narrow molecular weight distribution (Đ < 1.2) is required.[3] Standard FRP yields broad distributions (Đ > 1.5).

CTA Selection: Dithiobenzoates (e.g., CPDB) or Trithiocarbonates are required.[4] The CTA must be stable against the nucleophilic radicals of styrene and the electrophilic radicals of MPMA.[1]

Graphviz Workflow: RAFT Mechanism for Alternating Systems

RAFT_Mechanismcluster_altAlternating Propagation CycleInitInitiator (AIBN)Radical SourceChainPropagating Chain~P•Init->ChainKdMon_SStyrene (Donor)Mon_MMPMA (Acceptor)Mon_S->Mon_MFastMon_M->Mon_SFastChain->Mon_SCross-PropCTARAFT Agent(Trithiocarbonate)Chain->CTAPre-EquilibriumDormantDormant Polymer~P-CTACTA->DormantReversibleDeactivationDormant->ChainActivation

Caption: Kinetic pathway for RAFT copolymerization. The alternating tendency is driven by the cross-propagation rates between the Donor (Styrene) and Acceptor (MPMA).

Experimental Protocol (RAFT)
  • Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Solvent: 1,4-Dioxane (promotes solubility of the RAFT agent and polymer).

  • Procedure: Follow the degassing steps in Protocol A strictly.

  • Temperature: 65°C.

  • Kinetics: Stop reaction at <60% conversion to maintain low dispersity. At high conversion, the "ortho-effect" of MPMA can lead to irreversible termination or chain transfer.[1]

Protocol C: Post-Polymerization Functionalization

The anhydride ring in the MPMA unit is a "masked" functional group.[1] It can be opened by primary amines to form an amide-acid linkage.[1]

Reaction: Poly(St-alt-MPMA) + R-NH₂ → Poly(St-alt-[Amide-Acid])

ParameterConditionReason
Solvent DMF or DMSOGood solubility for both the anhydride polymer and the amine.[1]
Catalyst Triethylamine (TEA)0.1 eq. Acts as a base catalyst to accelerate ring opening.[1]
Temperature 40°CMild heat ensures complete conversion without degrading the backbone.[1]
Time 4–6 HoursReaction is generally fast (Click-chemistry characteristics).[1]

Visualization of Functionalization:

PostPolymerizationPolymerPoly(St-alt-MPMA)(Intact Anhydride)ProcessRing Opening(DMF, 40°C, TEA)Polymer->ProcessAmineFunctional Amine(Drug/Dye-NH2)Amine->ProcessProductFunctionalized Copolymer(Amide-Acid Pendent)Process->Product100% Atom Economy

Caption: Post-polymerization modification workflow converting the anhydride moiety into a functional amide-acid scaffold.

Scientific Integrity & Troubleshooting

Why did the polymerization fail?
  • Moisture Contamination: If the MPMA ring hydrolyzes to the diacid before polymerization, it will not copolymerize effectively with styrene under radical conditions.[1] The diacid can also complex with the initiator.[1] Solution: Dry monomers and solvents rigorously.[1]

  • Steric Hindrance: The 2-methoxyphenyl group is bulky.[1] If the reaction temperature is too low (<60°C), propagation is kinetically inhibited. If too high (>90°C), the ceiling temperature (

    
    ) may be approached, favoring depolymerization. Solution:  Maintain 65–75°C.
    
  • Oxygen: Aryl-maleic anhydride radicals are stabilized but sensitive to oxygen quenching.[1] Solution: Ensure a rigorous freeze-pump-thaw cycle (3x minimum).[1]

Characterization Benchmarks
  • FTIR: Look for the disappearance of anhydride carbonyl doublets (1850, 1780 cm⁻¹) and appearance of amide I/II bands (1650, 1550 cm⁻¹) after functionalization.

  • ¹H NMR: Broadening of the methoxy peak (~3.8 ppm) indicates polymerization.

References

  • Klumperman, B. (2010). Statistical, Alternating and Gradient Copolymers. In: Matyjaszewski K., Möller M. (eds) Polymer Science: A Comprehensive Reference. Elsevier.[1]

  • Rzaev, Z. M. O. (2000). Complex-radical alternating copolymerization. Progress in Polymer Science, 25(2), 163-217.

  • Du, F. S., et al. (2005). Controlled free radical copolymerization of styrene and maleic anhydride under 60Co γ-ray irradiation in the presence of benzyl dithiobenzoate. European Polymer Journal, 41(10), 2282-2288.

  • Chen, M., et al. (2009). Precise Synthesis of Alternating Copolymers via RAFT Polymerization.[1][4] Macromolecules, 42(8), 2886–2890.

  • Hall, H. K., Jr. (1992). Electron-transfer polymerization.[1] Angewandte Chemie International Edition, 31, 401. (Fundamental grounding for Donor-Acceptor mechanisms).[1]

Reaction conditions for the arylation of maleic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Arylation of Maleic Anhydride

Introduction & Mechanistic Rationale

Arylated maleic anhydrides are indispensable building blocks in the synthesis of marine alkaloids (such as polycitrins A and B), fluorescent materials, and bioactive maleimides. However, the direct arylation of maleic anhydride presents a formidable synthetic challenge. As a highly electron-deficient and strained five-membered cyclic anhydride, it is exquisitely sensitive to nucleophilic attack. Traditional cross-coupling methods (e.g., standard Heck, Suzuki, or Stille reactions) typically rely on basic conditions (amines, alkoxides, or carbonates) and high temperatures. These conditions rapidly hydrolyze or ring-open the anhydride to form maleamic acids or dicarboxylic acids, leading to negligible yields of the desired arylated product.

To circumvent this degradation, the Heck-Matsuda reaction —utilizing arenediazonium tetrafluoroborates as the arylating agent—has emerged as the gold standard 1.

Causality of Experimental Choices:

  • Arylating Agent: Arenediazonium tetrafluoroborates (

    
    ) are highly electrophilic. They undergo oxidative addition to Pd(0) at significantly lower temperatures than aryl halides and do not require phosphine ligands, preventing ligand-induced side reactions and reducing costs.
    
  • Base Selection: Because the leaving group is neutral

    
     gas and the counterion (
    
    
    
    ) is non-coordinating, the catalytic cycle can be turned over using very weak bases like sodium acetate (NaOAc) or lithium carbonate (
    
    
    ). These bases are mild enough to leave the anhydride ring completely intact.
  • Solvent: Anhydrous acetonitrile (MeCN) is utilized because its polar aprotic nature stabilizes the cationic palladium intermediates inherent to the Heck-Matsuda pathway, while strictly avoiding the solvolysis that would inevitably occur in protic solvents like methanol.

Reaction Pathways and Optimization

The catalytic cycle of the Heck-Matsuda arylation is driven by the facile generation of the active Pd species and the thermodynamic sink of nitrogen gas evolution.

CatalyticCycle Pd0 Pd(0) OxAdd [Ar-Pd(II)]+ BF4- Pd0->OxAdd Ar-N2+ BF4- (-N2) MigIns Ar-MA-Pd(II) Adduct OxAdd->MigIns Maleic Anhydride (MA) (Syn-Insertion) BetaElim [H-Pd(II)]+ BF4- MigIns->BetaElim β-Hydride Elimination (-Product) BetaElim->Pd0 Base (NaOAc) (-AcOH, -NaBF4)

Fig 1: Heck-Matsuda catalytic cycle for the arylation of maleic anhydride.

By modulating the stoichiometry of the diazonium salt and the reaction temperature, chemists can selectively synthesize monoarylated or symmetrically diarylated maleic anhydrides.

Comparative Data Presentation

Table 1 summarizes the performance of various arylation strategies applied to maleic anhydrides and their direct derivatives (such as maleimides).

MethodCatalystArylating AgentBase/AdditiveSolventTempYield RangeKey Advantage / Limitation
Heck-Matsuda Pd(OAc)₂ (2-5 mol%)Ar-N₂⁺ BF₄⁻NaOAc or Li₂CO₃MeCN65 °C - Reflux40-85%Mild base preserves anhydride ring; ligand-free; highly selective.
Traditional Heck PdCl₂ / PhosphinesAr-I or Ar-BrAmines / K₂CO₃DMF / Toluene90-120 °C<10%Unsuitable for anhydrides due to rapid ring-opening hydrolysis.
Meerwein CuCl₂ (10-20 mol%)Ar-N₂⁺ Cl⁻Buffered (pH 3-5)Acetone/H₂O0 °C - RT20-50%Cheap catalyst; historically plagued by low yields and hydrolysis.
Ru-Catalyzed C-H [Ru(p-cymene)Cl₂]₂Carboxylic AcidsAgSbF₆ / Cu(OAc)₂DCE / HFIP80-100 °C50-97%Atom economical; excellent for maleimides, harsh for anhydrides 2.

Experimental Protocols

Protocol A: Synthesis of Monoarylated Maleic Anhydrides via Heck-Matsuda Reaction Self-Validating Note: The use of exactly 1.2 equivalents of the diazonium salt ensures complete consumption of the maleic anhydride while preventing over-arylation to the diaryl species. Monitoring the disappearance of the diazonium salt via color change (darkening to clear/yellowish) acts as a visual validation of oxidative addition.

Materials:

  • Maleic anhydride (1.0 equiv, highly pure/sublimed)

  • Arenediazonium tetrafluoroborate (1.2 equiv)

  • Palladium(II) acetate (

    
    ) (2–4 mol%)
    
  • Sodium acetate (NaOAc) (1.5 equiv, anhydrous)

  • Acetonitrile (MeCN) (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon three times to ensure an anhydrous environment.

  • Reagent Loading: Add maleic anhydride (1.0 equiv), arenediazonium tetrafluoroborate (1.2 equiv), and anhydrous NaOAc (1.5 equiv) to the flask.

  • Solvent Addition: Inject anhydrous, degassed MeCN (approx. 0.2 M relative to maleic anhydride) via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Catalyst Initiation: Add

    
     (2–4 mol%) in one portion against a positive flow of inert gas. (No phosphine ligands are required).
    
  • Reaction Execution: Heat the reaction mixture to 65 °C using a pre-heated oil bath. Maintain vigorous stirring for 1 to 2 hours. Causality: 65 °C provides sufficient thermal energy for the migratory insertion step without promoting thermal degradation of the diazonium salt.

  • Monitoring: Monitor the reaction via GC-MS or TLC (using a strictly non-nucleophilic eluent like Hexanes/EtOAc to prevent on-plate degradation).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts (

    
    ). Wash the Celite pad with additional MeCN or ethyl acetate.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the pure monoarylated maleic anhydride.

Protocol B: Synthesis of Symmetrical 3,4-Diarylmaleic Anhydrides To achieve diarylation, the steric hindrance of the monoarylated intermediate must be overcome through harsher stoichiometry and thermal conditions.

  • Follow the setup in Protocol A, but increase the arenediazonium tetrafluoroborate to 3.0–4.0 equiv and NaOAc to 3.0 equiv .

  • Increase the catalyst loading to 4–5 mol% .

  • Elevate the reaction temperature to reflux (approx. 82 °C in MeCN) and extend the reaction time to 3–4 hours.

  • Proceed with the identical workup and purification strategy. Note: Diarylated products often exhibit strong fluorescence and can sometimes be purified by direct recrystallization from ethanol/water mixtures, bypassing chromatography.

Workflow Start Maleic Anhydride Arylation Strategy Cond1 Heck-Matsuda (Pd-Catalyzed) Start->Cond1 Cond2 Meerwein (Cu-Catalyzed) Start->Cond2 Sub1 Arenediazonium Tetrafluoroborates (Stable, Mild) Cond1->Sub1 Sub2 Arenediazonium Chlorides (Aqueous, Acidic) Cond2->Sub2 Base Weak Base (NaOAc, Li2CO3) Prevents Ring Opening Sub1->Base pH Strict pH Control (3-5) Prevents Degradation Sub2->pH

Fig 2: Decision matrix and logical workflow for selecting maleic anhydride arylation conditions.

Downstream Applications

The arylated maleic anhydrides generated via these protocols are highly versatile. They can be readily converted into maleimides via microwave irradiation in the presence of primary amines (e.g., tyramine), a key step in the total synthesis of polycitrin marine alkaloids 1. For researchers focused on C-H functionalization, related protocols have been successfully adapted for the direct arylation of maleimides using Ruthenium or Rhodium catalysis, expanding the chemical space for drug discovery 3.

References

  • "Ruthenium(II)-Catalyzed Hydroarylation of Maleimides Using Carboxylic Acids as a Traceless Directing Group." ACS Publications 2017.[Link]

  • "Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications." Chemical Society Reviews 2026.[Link]

Sources

Application Note: De Novo Synthesis and Photochemical Profiling of Fulgides from 3-(2-Methoxyphenyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scope

Fulgides—specifically dialkylidene succinic anhydrides—are a premier class of photochromic molecular switches characterized by their high fatigue resistance and thermal stability of both open and closed isomers[1]. They are widely utilized in optical memory storage, super-resolution microscopy, and photopharmacology.

This application note details the synthesis of asymmetric fulgide derivatives utilizing 3-(2-Methoxyphenyl)furan-2,5-dione (an arylmaleic anhydride) as the core scaffold. The ortho-methoxy substitution on the aryl ring provides unique steric hindrance and electronic donation, which can significantly modulate the quantum yield of the resulting fulgide's E/Z isomerization and electrocyclic ring-closing pathways[2].

Mechanistic Rationale & Workflow

Direct condensation reactions on the unsaturated arylmaleic anhydride are synthetically disfavored due to competing Michael additions and base-induced ring-opening side reactions[3]. To bypass these limitations, a highly controlled four-step sequence is employed:

  • Precursor Saturation: Catalytic hydrogenation of the endocyclic double bond to protect the furan-2,5-dione core.

  • Esterification: Ring-opening to form a dialkyl succinate, which is the requisite substrate for the subsequent condensation.

  • Stobbe Condensation: A base-promoted carbon–carbon bond-forming reaction between the dialkyl succinate and a ketone. The mechanism proceeds through deprotonation, aldol-type addition, lactonization, and ring-opening to yield a half-ester[4],[5].

  • Hydrolysis & Dehydration: Saponification of the half-ester into a diacid, followed by chemical dehydration to regenerate the active furan-2,5-dione ring (the fulgide)[6].

SynthWorkflow A 3-(2-Methoxyphenyl) furan-2,5-dione B Hydrogenation (Pd/C, H2) A->B C Esterification (MeOH, H+) B->C D Stobbe Condensation (Ketone, t-BuOK) C->D E Cyclization (Ac2O) -> Fulgide D->E

Caption: Four-step synthetic workflow for fulgide preparation from an arylmaleic anhydride precursor.

Experimental Protocols

Step 1: Catalytic Hydrogenation (Precursor Saturation)

Causality: 3-(2-Methoxyphenyl)furan-2,5-dione contains a reactive endocyclic double bond. Hydrogenation yields the saturated arylsuccinic anhydride, preventing polymerization during the strongly basic Stobbe condensation[3].

  • Dissolve 10.0 g of 3-(2-Methoxyphenyl)furan-2,5-dione in 100 mL of anhydrous ethyl acetate in a heavy-walled flask.

  • Add 1.0 g of 10% Pd/C catalyst under an inert argon atmosphere.

  • Purge the vessel with H₂ gas and stir vigorously at room temperature under a hydrogen balloon for 12 hours.

  • Self-Validation: Monitor the reaction via ¹H NMR. The complete disappearance of the vinylic proton signal (~7.2 ppm) confirms total saturation.

  • Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.

Step 2: Esterification (Succinate Diester Formation)

Causality: The Stobbe condensation strictly requires a dialkyl succinate to form the stabilized enolate intermediate necessary for nucleophilic attack[4].

  • Dissolve the crude arylsuccinic anhydride in 150 mL of anhydrous methanol.

  • Add 2.0 mL of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 24 hours.

  • Self-Validation: TLC (Hexane:EtOAc 3:1) should show a single new spot with a higher

    
     value than the highly polar anhydride.
    
  • Quench with saturated NaHCO₃, extract with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield dimethyl 2-(2-methoxyphenyl)succinate.

Step 3: Stobbe Condensation

Causality: Potassium tert-butoxide is utilized as a sterically hindered base to abstract the α-proton of the succinate without acting as a nucleophile at the ester carbonyl, thereby driving the aldol-type addition to the ketone[4].

  • In a flame-dried Schlenk flask, dissolve 5.0 g of dimethyl 2-(2-methoxyphenyl)succinate and 1.2 equivalents of the target ketone (e.g., acetone for an isopropylidene group) in 50 mL of anhydrous toluene.

  • Slowly add 1.5 equivalents of potassium tert-butoxide (t-BuOK) at 0 °C.

  • Warm the reaction to room temperature and stir for 4–6 hours.

  • Quench the reaction carefully with cold 1M HCl to neutralize the base and protonate the carboxylate intermediates[4].

  • Extract the aqueous layer with diethyl ether, wash with brine, and concentrate to isolate the crude half-ester.

Step 4: Hydrolysis and Dehydration (Fulgide Cyclization)

Causality: The half-ester must be fully hydrolyzed to a diacid before dehydration to ensure the formation of the thermodynamically stable furan-2,5-dione ring characteristic of fulgides[6].

  • Dissolve the crude half-ester in 50 mL of 10% KOH in methanol and reflux for 4 hours[6].

  • Acidify with 2M HCl to precipitate the diacid, filter, and dry under high vacuum.

  • Suspend the diacid in 30 mL of acetyl chloride (or propionic anhydride) and reflux for 2 hours to drive the dehydration and cyclization[6].

  • Remove excess acetyl chloride in vacuo. Purify the residue via silica gel column chromatography (Hexane:EtOAc 5:1).

  • Self-Validation: Spot the purified product on a TLC plate and irradiate with a 365 nm UV lamp. An immediate color change confirms the successful synthesis of the photochromic fulgide[6].

Photochemical Characterization

Under exposure to UV light, fulgides containing an isopropylidene fragment demonstrate positive photochromism, converting from a colorless open state to deeply colored cyclic isomers (dihydronaphthalene derivatives)[2].

PhotoPathway OpenE E-Fulgide (Colorless) OpenZ Z-Fulgide (Colorless) OpenE->OpenZ UV / Vis Closed Dihydronaphthalene (Colored) OpenE->Closed UV Light (<400 nm) Closed->OpenE Vis Light (>500 nm)

Caption: Photochemical isomerization and electrocyclic ring-closing/opening pathways of fulgides.

Quantitative Photophysical Data Summary

The table below summarizes the expected photophysical properties of the synthesized 3-isopropylidene-4-(2-methoxyphenyl)dihydrofuran-2,5-dione fulgide in toluene at 25 °C.

Compound State

(nm)
Extinction Coefficient (

, M⁻¹cm⁻¹)
Quantum Yield (

)
Thermal Stability (Half-life)
Open (E-form) 34212,5000.18 (E

C)
> 6 months at 25°C
Open (Z-form) 35511,2000.08 (Z

E)
> 6 months at 25°C
Closed (C-form) 5248,4000.06 (C

E)
> 6 months at 25°C

Note: The ortho-methoxy group sterically locks the reactive conformation, slightly enhancing the cyclization quantum yield compared to unsubstituted phenyl variants.

References

  • Beilstein Journals. "Synthesis and highly efficient light-induced rearrangements of diphenylmethylene(2-benzo[b]thienyl)fulgides and fulgimides." 6

  • Alfa Chemistry. "Stobbe Condensation." 4

  • Wikipedia. "Stobbe condensation." 5

  • Beilstein Journals. "Photoswitches beyond azobenzene: a beginner's guide." 1

  • Beilstein Journals. "Synthesis and highly efficient light-induced rearrangements..." 2

  • Universität Regensburg. "Functionalized Photochromic Scaffolds for Biological Applications."3

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproducts in Maleic Anhydride Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting maleic anhydride arylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction and seek to optimize their outcomes by minimizing byproduct formation. We will move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide actionable, field-tested strategies to enhance selectivity and yield.

Introduction: The Challenge of Selectivity

The palladium-catalyzed arylation of maleic anhydride, a variation of the Mizoroki-Heck reaction, is a cornerstone for synthesizing a range of valuable molecules, from fluorescent materials to the precursors of marine alkaloids like polycitrin A.[1][2] Maleic anhydride's reactivity, stemming from its strained five-membered ring and electron-deficient double bond, makes it an excellent substrate.[1] However, this same reactivity presents a significant challenge: controlling the reaction to favor the desired mono- or diarylated product while suppressing a host of potential side reactions. This guide provides a structured approach to diagnosing and solving these common issues.

Core Reaction: The Mizoroki-Heck Catalytic Cycle

Understanding the primary reaction pathway is crucial for diagnosing deviations. The arylation of maleic anhydride typically follows a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the maleic anhydride double bond, and finally, β-hydride elimination to release the product and regenerate the active catalyst.[3][4][5]

Heck_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X ar_pdx_l2 Ar-Pd(II)-X(Ln) oxidative_addition->ar_pdx_l2 migratory_insertion Migratory Insertion ar_pdx_l2->migratory_insertion + Maleic Anhydride alkyl_pd_intermediate Aryl-CH-CH-Pd(II)-X(Ln) Anhydride migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination product_complex [Product-HPd(II)X(Ln)] beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination - Product product Arylated Maleic Anhydride product_complex->product reductive_elimination->pd0 - HX (neutralized by base)

Caption: Simplified Mizoroki-Heck catalytic cycle for maleic anhydride arylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the arylation of maleic anhydride in a practical question-and-answer format.

Q1: My reaction is producing a mixture of mono- and diarylated products. How can I selectively synthesize just one?

This is the most frequent selectivity challenge. The formation of mono- versus diarylated products is primarily a function of stoichiometry and reaction kinetics.

Causality: The monoarylated product still possesses a reactive C=C bond and can compete with the starting maleic anhydride for the arylpalladium intermediate, leading to a second Heck reaction.

Solutions:

  • For Selective Mono-arylation:

    • Stoichiometry: Use a molar excess of maleic anhydride relative to the arylating agent (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction with the more abundant starting material.

    • Controlled Addition: Add the arylating agent (e.g., arenediazonium salt or aryl halide) slowly to the reaction mixture containing the catalyst and excess maleic anhydride. This keeps the concentration of the arylating agent low, minimizing the chance of the mono-arylated product reacting further.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 65 °C instead of reflux) can decrease the rate of the second arylation, which may have a higher activation energy.[2]

  • For Selective Di-arylation:

    • Stoichiometry: Use at least two equivalents of the arylating agent for each equivalent of maleic anhydride. For symmetrical diarylation, this is straightforward. For unsymmetrical products, a two-step approach is necessary: first, synthesize and isolate the mono-arylated product, then subject it to a second Heck reaction with a different arylating agent.[1][2]

    • Higher Temperature & Longer Time: Ensure the reaction conditions are robust enough to drive the reaction to completion.

ParameterFor Mono-arylationFor Symmetrical Di-arylationCausality
Maleic Anhydride : Aryl Source 1.5 - 2.0 : 11 : 2.2+Stoichiometric control is the primary driver of selectivity.
Temperature Lower (65-80 °C)Higher (Reflux)The second arylation is often slower; higher temperatures ensure it proceeds.
Reaction Time Monitor carefully for consumption of aryl sourceDrive to completionPrevents the mono-arylated product from converting to the di-arylated form.
Q2: I'm observing a significant amount of a saturated byproduct, Ar-CH₂-CH(CO₂H)-R, instead of my desired arylated alkene. What is happening?

You are likely observing a Reductive Heck Reaction . This is a well-known side reaction where the alkyl-palladium intermediate is intercepted by a hydrogen source before β-hydride elimination can occur.[6]

Causality: Instead of eliminating a proton to form a C=C bond, the intermediate undergoes protonolysis or reacts with a hydride source, leading to a formally "reduced" C-C single bond product. The base, solvent, and temperature can all influence the prevalence of this pathway.[6]

Solutions:

  • Choice of Base: Avoid bases that can act as hydride donors. Tertiary amines are common culprits. Inorganic bases like sodium acetate (NaOAc), lithium carbonate (Li₂CO₃), or potassium carbonate (K₂CO₃) are often preferred as they are less likely to participate in reduction pathways.[2]

  • Solvent Selection: Protic solvents, especially in combination with certain bases, can sometimes serve as a proton source for the reduction. Aprotic polar solvents like acetonitrile (MeCN) or DMF are generally effective for the standard Heck reaction.[2]

  • Additives: The addition of a mild oxidant or a hydrogen scavenger, like silver carbonate or benzoquinone, can sometimes suppress reductive pathways, though this can add complexity to the reaction.

Byproduct_Pathways cluster_main Desired Heck Pathway cluster_reduction Reductive Heck Pathway cluster_diarylation Over-Arylation Pathway Alkyl_Pd Aryl-CH-CH-Pd(II)-X Beta_Elim β-Hydride Elimination Alkyl_Pd->Beta_Elim Protonolysis Protonolysis / H-Source Alkyl_Pd->Protonolysis Product Arylated Product (Desired) Beta_Elim->Product Second_Heck Second Heck Reaction (+ Ar-Pd-X) Product->Second_Heck Reduced_Product Reduced Byproduct (Saturated) Protonolysis->Reduced_Product Diaryl_Product Diarylated Byproduct Second_Heck->Diaryl_Product

Caption: Competing reaction pathways for the key alkyl-palladium intermediate.

Q3: My NMR shows evidence of isomerization from a maleic to a fumaric derivative. How can I prevent this?

Isomerization of the cis (maleate) double bond to the more thermodynamically stable trans (fumarate) configuration is a common issue, particularly under thermal or acidic/basic conditions.[7]

Causality: The isomerization can be catalyzed by acids, bases, or even trace impurities at elevated temperatures. The reaction mechanism can involve reversible addition-elimination of nucleophiles or radical pathways. The rate of isomerization often depends on the glycol used in polyesterification, suggesting steric and electronic effects play a role.[7]

Solutions:

  • Temperature Control: This is the most critical factor. Higher temperatures significantly accelerate isomerization. Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Some studies on related polyesterifications show that keeping the temperature at 60 °C can avoid isomerization, whereas at 100-140 °C it becomes significant.[8]

  • Reaction Time: Minimize reaction times. Once the starting material is consumed, prolonged heating will only encourage isomerization of the product.

  • pH Control: Use a mild, non-nucleophilic base. Strongly basic or acidic conditions can promote isomerization. Buffering the reaction medium may be beneficial in sensitive cases.

  • Inert Atmosphere: While not directly preventing isomerization, working under an inert atmosphere (N₂ or Ar) prevents oxidative side reactions that can generate radical species, which in turn might catalyze isomerization.

Q4: How do I select the optimal catalyst system (Palladium Source, Ligand, Base)?

The choice of catalyst components is critical and interdependent. A poorly matched system can lead to catalyst deactivation, low yields, and increased byproduct formation.

Palladium Source:

  • Pd(OAc)₂ and Pd₂(dba)₃: These are the most common and effective pre-catalysts.[2] They are reduced in situ to the active Pd(0) species. Pd(OAc)₂ is often more soluble and can be more active in some systems.

Ligands:

  • Why use a ligand? Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and tune its electronic and steric properties to control reactivity and selectivity.[9]

  • Phosphine Ligands: Bulky, electron-donating phosphine ligands are generally preferred for Heck reactions involving less reactive aryl halides (e.g., aryl chlorides).[6] They promote the oxidative addition step and facilitate reductive elimination.

  • Ligandless Conditions: For highly reactive arylating agents like arenediazonium salts, external ligands are often unnecessary.[2] The solvent (e.g., acetonitrile) or the substrate itself can act as a weak ligand. In these cases, adding a phosphine ligand can sometimes be detrimental.

Ligand TypeExamplesWhen to UseRationale
Monodentate Phosphines PPh₃, P(t-Bu)₃, cataCXium® AGeneral purpose, good starting point. Bulky alkylphosphines for aryl chlorides.Balances stability and reactivity. Bulky, electron-rich ligands accelerate oxidative addition.[9]
Bidentate Phosphines DPPF, XantphosWhen catalyst stability is an issue (high temps, long times).Chelating effect provides a more stable catalyst complex, preventing decomposition.[6]
None (Ligandless) -With highly reactive aryl sources (e.g., ArN₂BF₄).The reaction is often fast enough that catalyst decomposition is not the primary issue.[2]

Base:

  • Role of the Base: The base is essential to neutralize the acid (HX) generated during the reductive elimination step, regenerating the Pd(0) catalyst for the next cycle.[3]

  • Common Choices:

    • Inorganic: NaOAc, Li₂CO₃, K₂CO₃, Cs₂CO₃. Generally reliable and less prone to causing reductive side reactions.[2]

    • Organic: Triethylamine (Et₃N), DIPEA. Can be effective but carry a higher risk of acting as hydride donors, leading to reductive byproducts.[6]

Optimized Experimental Protocols

The following protocols provide a validated starting point for achieving selective arylation.

Protocol A: Selective Mono-arylation using an Arenediazonium Salt

This protocol is adapted from methodologies proven effective for the selective synthesis of mono-arylated maleic anhydrides.[2]

Protocol_A start Start step1 1. Charge Reactor - Maleic Anhydride (1.5 eq) - Pd(OAc)₂ (2-5 mol%) - NaOAc (2.0 eq) - Acetonitrile (solvent) start->step1 step2 2. Inert Atmosphere Purge with N₂ or Ar and heat to 65 °C. step1->step2 step3 3. Slow Addition Add Arenediazonium Salt (1.0 eq) portion-wise over 30-60 min. step2->step3 step4 4. Reaction Monitoring Stir at 65 °C. Monitor by TLC or LC-MS for consumption of diazonium salt. step3->step4 step5 5. Workup Cool, filter solids. Concentrate filtrate. Perform aqueous workup to remove salts. step4->step5 end End: Purified Mono-aryl Product step5->end

Caption: Experimental workflow for selective mono-arylation.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add maleic anhydride (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and sodium acetate (2.0 mmol).

  • Solvent Addition & Inerting: Add anhydrous acetonitrile (10 mL). Purge the system with nitrogen for 15 minutes.

  • Heating: Heat the reaction mixture to 65 °C with stirring.

  • Reagent Addition: Once the temperature is stable, add the arenediazonium tetrafluoroborate (1.0 mmol) in small portions over 30 minutes. Caution: Diazonium salts can be explosive when dry; handle with care.

  • Reaction: Stir the mixture at 65 °C until TLC or LC-MS analysis indicates complete consumption of the diazonium salt (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and salts. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • Title: Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)
  • Title: Examples of arylated maleic anhydrides and derivatives Source: ResearchGate URL
  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: Heck Arylation of Maleic Anhydrides Using Arenediazonium Tetrafluoroborates: Synthesis of Mono and Diarylated Maleic Anhydrides and of the Marine Alkaloids Prepolycitrin A and Polycitrin A Source: ResearchGate URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL: [Link]

  • Title: Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols Source: Zendy URL: [Link]

  • Title: Isomerization-Free Polycondensations of Maleic Anhydride with α,ω-Alkanediols Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Recrystallization of 3-(2-Methoxyphenyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-02-27-001

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(2-Methoxyphenyl)furan-2,5-dione via recrystallization. It addresses common challenges, offers detailed troubleshooting, and presents systematic protocols for solvent selection and execution. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical laboratory concerns.

Section 1: Foundational Principles & Initial Considerations

The purification of any solid compound by recrystallization is governed by the principle of differential solubility.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[2][3] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

For 3-(2-Methoxyphenyl)furan-2,5-dione, two key structural features dictate its solubility and stability:

  • The Furan-2,5-dione Core: This cyclic anhydride is polar and contains two carbonyl groups, which can act as hydrogen bond acceptors. However, the anhydride moiety is susceptible to hydrolysis or alcoholysis, especially when heated in protic solvents like water or methanol, which would lead to ring-opening and the formation of a dicarboxylic acid or ester-acid, respectively.

  • The 2-Methoxyphenyl Group: This substituent adds aromatic character and an ether linkage, contributing to the molecule's overall size and introducing moderate polarity.

These features suggest that solvents of intermediate polarity are likely to be the most successful candidates.

Section 2: FAQ - Strategic Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(2-Methoxyphenyl)furan-2,5-dione?

A successful recrystallization hinges on selecting an appropriate solvent system. The key characteristics are:

  • Significant Solubility Differential: The compound should be sparingly soluble at low temperatures but highly soluble near the solvent's boiling point.[5] This maximizes the recovery of pure crystals upon cooling.

  • Chemical Inertness: The solvent must not react with the furan-2,5-dione ring. Given the anhydride functionality, avoid hot protic solvents (e.g., water, methanol, ethanol) unless you are intentionally forming a derivative.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]

  • Impurity Solubility Profile: Ideally, impurities should remain dissolved in the cold solvent or be completely insoluble in the hot solvent.[2]

  • Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-oily crystals upon cooling.

Q2: Based on the molecule's structure, which solvents or solvent systems are promising starting points?

Given the molecule's blend of polar (anhydride) and moderately non-polar (methoxyphenyl) features, a systematic screening is essential. The "like dissolves like" principle provides a rational starting point.[3]

Single Solvent Systems to Investigate:

  • Toluene: The aromatic nature of toluene may interact favorably with the methoxyphenyl ring. Its boiling point (111 °C) provides a wide temperature gradient for solubility.

  • Ethyl Acetate (EtOAc): As an ester, it shares functional group characteristics with the compound and is a good solvent of intermediate polarity.[6]

  • Acetone: A polar aprotic solvent that can dissolve a wide range of organic compounds. Its low boiling point (56 °C) makes it easy to remove.

  • Dichloromethane (DCM): A less polar option that may provide a good solubility differential, although its low boiling point (40 °C) can sometimes be a disadvantage.

  • Chloroform: Similar in properties to DCM but with a higher boiling point (61 °C). It has been cited as a suitable solvent for recrystallizing the parent compound, maleic anhydride.[7]

Two-Solvent (Binary) Systems: A two-solvent system is employed when no single solvent meets all the ideal criteria.[8] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise to the hot solution until saturation is reached.[3][8]

  • Ethyl Acetate / Hexanes: A classic pairing. The compound is dissolved in a minimum of hot EtOAc, and hexanes are added until the solution becomes cloudy.

  • Toluene / Hexanes: Similar to the above, using toluene as the "good" solvent.

  • Dichloromethane / Diethyl Ether: A combination of two volatile solvents that can be effective for compounds that are highly soluble in chlorinated solvents.

Q3: Are there any solvents or conditions I should explicitly avoid?

Yes. The furan-2,5-dione system is sensitive and can be prone to side reactions:

  • Avoid Protic Solvents (Water, Alcohols) at High Temperatures: As mentioned, these can react with the anhydride, leading to product degradation.

  • Avoid Strong Acids and Bases: The furan ring can be sensitive to strongly acidic conditions, which may catalyze decomposition or polymerization.[7]

  • Minimize High Temperatures and Prolonged Heating: Furan-2,5-dione and its derivatives can be susceptible to thermal decomposition and polymerization, often indicated by the reaction mixture darkening.[7] Use the minimum heating time required to dissolve the solid.

Section 3: Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is cooled too rapidly or when the solute's solubility in the hot solvent is excessively high.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote gradual cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system.

Q5: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

This is likely due to supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[2]

Solutions:

  • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[4] Be aware that rapid cooling may trap impurities.

  • Reduce Solvent Volume: If too much solvent was added initially, carefully evaporate some of it using a gentle stream of air or nitrogen and reheat to dissolve, then attempt to cool again.[5]

  • Introduce a Nucleation Surface: Adding a boiling chip or another rough surface can sometimes provide a site for crystals to begin forming.

Q6: My final product is still colored, but the starting material was also colored. How can I remove colored impurities?

High molecular weight, colored impurities can often be removed by using activated charcoal (also known as Norit).[4]

Procedure:

  • Dissolve the crude solid in the appropriate hot solvent.

  • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Using too much will adsorb your product and reduce the yield.

  • Bring the mixture back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal particles.[4] The filtrate should be colorless or significantly less colored.

  • Proceed with the cooling and crystallization steps as usual.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair.

Materials:

  • Crude 3-(2-Methoxyphenyl)furan-2,5-dione

  • Small test tubes (10-12)

  • Selection of candidate solvents (e.g., Toluene, EtOAc, Acetone, DCM, Hexanes, Ethanol)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into several test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the tube. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system (too soluble at low temp).

  • Hot Solvent Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: Observe the tubes. The best solvent is the one that produced a large quantity of crystalline solid upon cooling. If none are ideal, note which solvents are "good" (dissolve the compound well when hot) and which are "poor" (compound is insoluble) to identify potential binary systems.

Protocol 2: Standard Single-Solvent Recrystallization

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip and a small amount of the chosen solvent.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]

  • (Optional: Hot Filtration) If insoluble impurities or activated charcoal are present, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[2]

  • Allow the crystals to dry completely under vacuum.

Section 5: Data & Visualizations

Table 1: Potential Recrystallization Solvents & Rationale
SolventBoiling Point (°C)Polarity IndexRationale & Potential Issues
Toluene1110.099Good for aromatic compounds; high boiling point provides a good temperature gradient.
Ethyl Acetate770.228Intermediate polarity; often a good starting point for moderately polar compounds.[6]
Acetone560.355Good solvent power, but low boiling point may lead to premature crystallization.
Chloroform61N/AReported as effective for the parent maleic anhydride structure.[7]
Ethanol780.654Caution: Protic solvent. Risk of reaction with the anhydride at high temperatures.
Hexane/EtOAc69 / 77N/AExcellent binary system for tuning polarity. Dissolve in hot EtOAc, add hexanes to induce crystallization.[6]

Polarity index values are relative.[9]

Diagram 1: Recrystallization Solvent Selection Workflow

G start Start: Crude Solid solubility_test Perform Solvent Screening (Protocol 1) start->solubility_test decision Is a single solvent effective? (Good crystals, high recovery) solubility_test->decision single_solvent Select Best Single Solvent decision->single_solvent  Yes two_solvent Identify 'Good' and 'Poor' Solvents for a Binary System decision->two_solvent  No end Proceed to Recrystallization Protocol single_solvent->end two_solvent->end

Caption: A flowchart for systematic solvent selection.

Diagram 2: General Recrystallization Workflow

G cluster_purification Purification Steps dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (If insoluble impurities exist) dissolve->hot_filt Optional cool 3. Cool Slowly to Room Temperature dissolve->cool hot_filt->cool ice_bath 4. Chill in Ice Bath cool->ice_bath vac_filt 5. Collect Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry

Caption: A step-by-step general recrystallization process.

Section 6: References

  • University of California, Los Angeles. (n.d.). RECRYSTALLISATION. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Swarthmore College. (n.d.). Recrystallization. Swarthmore College Department of Chemistry & Biochemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. Retrieved from [Link]

  • World Intellectual Property Organization. (2013, December 27). WO/2013/191942 METHOD FOR PRODUCING PURIFIED DIALKYL-FURAN-2,5-DICARBOXYLATE BY PHYSICAL SEPARATION AND SOLID LIQUID SEPARATION. WIPO Patentscope. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • MDPI. (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methoxy-2,5-dihydrofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Furan-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal management of furan-2,5-dione (maleic anhydride) and its derivatives is a critical variable that dictates the boundary between efficient synthesis and catastrophic decomposition. This molecule exhibits a "thermal duality":

  • High Reactivity: As a potent dienophile and electrophile, it requires sufficient thermal energy to overcome activation barriers (

    
    ).
    
  • Thermal Instability: Excessive heat triggers three primary failure modes: Retro-Diels-Alder (rDA) fragmentation , decarboxylation , and uncontrolled radical polymerization .

This guide provides troubleshooting workflows to navigate this narrow thermodynamic window, ensuring high fidelity in drug development and materials synthesis.

Module 1: Diels-Alder Cycloadditions (The Kinetic vs. Thermodynamic Paradox)

Q: My Diels-Alder reaction yield plateaus at 60% and decreases if I increase the temperature. Why?

Diagnosis: You are likely encountering the Retro-Diels-Alder (rDA) ceiling . While the forward reaction is exothermic, the entropy term (


) becomes dominant at higher temperatures, favoring the reverse reaction (dissociation into diene and dienophile).[1]

Technical Insight: For furan-2,5-dione derivatives, the rDA onset temperature is often lower than for other dienophiles due to ring strain.

  • Kinetic Control (

    
    C):  Favors the Endo isomer (faster formation, lower transition state energy).
    
  • Thermodynamic Control (

    
    C):  Favors the Exo isomer (more stable product) but risks shifting the equilibrium back to starting materials.
    

Corrective Protocol:

  • Temperature Step-Down: Initiate the reaction at reflux (e.g., Toluene, 110°C) to overcome

    
    , then lower to 60°C to shift equilibrium toward the adduct.
    
  • Lewis Acid Catalysis: Use

    
     or 
    
    
    
    . These catalysts lower the LUMO energy of the furan-2,5-dione, allowing the reaction to proceed at -20°C to 25°C , completely bypassing the rDA threshold [1].
Visualizing the Energy Landscape

ReactionCoordinate Start Reactants (Diene + Furan-2,5-dione) TS_Endo TS (Endo) Low Ea, Kinetic Start->TS_Endo Low T (<80°C) TS_Exo TS (Exo) High Ea, Thermodynamic Start->TS_Exo High T (>110°C) Endo Endo Product (Less Stable) TS_Endo->Endo Exo Exo Product (More Stable) TS_Exo->Exo Endo->Start rDA (>140°C) Exo->Start rDA (>160°C) Retro Retro-DA (High T Reversion)

Figure 1: Reaction coordinate diagram illustrating the competition between Kinetic (Endo) and Thermodynamic (Exo) pathways and the risk of Retro-Diels-Alder reversion at high temperatures.

Module 2: Functionalization (Ring Opening & Closing)

Q: I am synthesizing N-substituted maleimides. The ring opens, but I cannot get it to close back up. What temperature is required?

Diagnosis: You are stuck at the Maleamic Acid intermediate . The reaction of furan-2,5-dione with a primary amine is a two-step process. The first step (ring opening) is exothermic and rapid at room temperature. The second step (ring closure/dehydration) is endothermic and requires significant thermal or chemical activation.

Troubleshooting Table: Temperature vs. Reagent Choice

MethodReaction TempConditionsPros/Cons
Thermal Dehydration 110°C - 140°C Reflux in Xylene/Toluene with Dean-Stark trap.Pros: Simple. Cons: High temp promotes polymerization; incompatible with thermally sensitive amines.
Chemical Dehydration 60°C - 90°C Acetic Anhydride (

) + Sodium Acetate.
Pros: Moderate temp; high yield. Cons: Difficult purification; aqueous waste.
One-Pot HMDS 80°C - 100°C HMDS (Hexamethyldisilazane) +

.
Pros: Lewis acid catalyzed; lower temp than thermal alone [2].

Protocol Recommendation: If your drug scaffold is sensitive, avoid the 140°C thermal route. Switch to the Chemical Dehydration method at 60°C to prevent degradation of the N-substituent.

Module 3: Stability & Polymerization Control

Q: My reaction mixture turns into a viscous gel or dark tar at 150°C. How do I prevent this?

Diagnosis: Radical Homopolymerization. Furan-2,5-dione is electron-deficient and highly susceptible to radical polymerization, especially above 130°C or in the presence of trace peroxides (often found in ether solvents or unpurified aldehydes).

Corrective Actions:

  • Temperature Cap: Do not exceed 130°C unless absolutely necessary.

  • Radical Inhibitors: Add Hydroquinone or BHT (Butylated hydroxytoluene) (0.1 - 0.5 mol%) to the reaction mixture if heating >100°C.

  • Atmosphere: Strictly use an Inert Atmosphere (

    
     or Ar). Oxygen acts as a radical initiator at high temperatures.
    

Standardized Optimization Protocol

Use this workflow to determine the optimal temperature for a new furan-2,5-dione derivative synthesis.

OptimizationWorkflow Start Define Target Reaction (DA, Amidation, Esterification) Screen1 Screen 1: Low Temp (0°C - 25°C) + Lewis Acid Catalyst Start->Screen1 Check1 Yield > 80%? Screen1->Check1 Screen2 Screen 2: Moderate Temp (60°C - 80°C) Solvent: THF/Chloroform Check1->Screen2 No (Too Slow) Analysis Analyze Impurities: 1. Retro-DA (Lower T) 2. Polymer (Add Inhibitor) 3. Isomer Ratio (Adjust T) Check1->Analysis Yes Check2 Yield > 80%? Screen2->Check2 Screen3 Screen 3: High Temp (110°C - 130°C) Solvent: Toluene/Xylene + Inhibitor Check2->Screen3 No (Incomplete) Check2->Analysis Yes Screen3->Analysis

Figure 2: Step-wise temperature escalation protocol for determining optimal reaction conditions while minimizing thermal degradation.

References

  • Temperature and Time Optimization of Diels-Alder Reactions. ResearchGate. [Link]

  • Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan and N-Phenylmaleimide Derivatives. ACS Omega. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Synthesis and Characterization of Maleic Anhydride Derivatives. MDPI. [Link]

Sources

Technical Support Center: Stability Protocols for 3-(2-Methoxyphenyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Security Level: Public / Research Use Only Topic: Moisture Stabilization & Hydrolysis Prevention Compound ID: 3-(2-Methoxyphenyl)furan-2,5-dione (Aryl-substituted Maleic Anhydride)

Core Directive: The "Moisture Firewall"

Executive Summary: 3-(2-Methoxyphenyl)furan-2,5-dione is a cyclic anhydride. Like all maleic anhydride derivatives, it possesses a high thermodynamic drive to undergo ring-opening hydrolysis upon contact with water, converting into its corresponding diacid, 2-(2-methoxyphenyl)maleic acid .

The presence of the ortho-methoxy group provides limited steric protection but does not render the molecule immune to ambient humidity. The degradation is autocatalytic: the generated carboxylic acid groups can catalyze further ring opening in the bulk material.

Immediate Action Required for New Batches:

  • Do not open the manufacturer's seal until the container has equilibrated to room temperature (prevents condensation).

  • Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handle exclusively in a humidity-controlled environment (<30% RH) or a glovebox.

Mechanism of Failure (Hydrolysis)

To troubleshoot effectively, you must understand the enemy. The diagram below illustrates the specific degradation pathway for this molecule. Water acts as a nucleophile, attacking the carbonyl carbon.[1]

HydrolysisMechanism cluster_0 Degradation Pathway Anhydride 3-(2-Methoxyphenyl) furan-2,5-dione (Intact Anhydride) Transition Tetrahedral Intermediate Anhydride->Transition Ring Strain Water H₂O (Ambient Moisture) Water->Anhydride Nucleophilic Attack (C=O) Diacid 2-(2-Methoxyphenyl) maleic acid (Degraded Product) Transition->Diacid Ring Opening (Irreversible)

Figure 1: The irreversible ring-opening hydrolysis of the furan-2,5-dione core upon exposure to moisture.

Troubleshooting Guides & FAQs

Module A: Storage & Physical Appearance[2][3]

Q: The powder has formed hard clumps or a sticky crust.[2] Is it usable?

  • Diagnosis: This is the hallmark of partial hydrolysis. The "crust" is likely the diacid form, which often has a different crystal habit and melting point.

  • Risk: Using this material will introduce acidic impurities that can quench basic catalysts or interfere with stoichiometric calculations.

  • Action:

    • If the clumping is superficial (top 5%), carefully scrape it off in a glovebox.

    • Recrystallize the remaining bulk (see Module C).

    • If the entire bottle is solid, perform a chemical dehydration rescue (see Module C).

Q: Can I store this in a standard refrigerator?

  • Warning: Standard fridges have high humidity.

  • Protocol: You must use a secondary containment system .[3] Place the vial inside a jar containing a layer of active desiccant (e.g., Drierite or P₂O₅), seal the jar with Parafilm, and then refrigerate.

Module B: Synthesis & Reactivity[3][5][6][7][8]

Q: My reaction yield is low, and I see a new spot on the TLC near the baseline.

  • Cause: Competitive hydrolysis. If your solvent (THF, DCM, Toluene) is "wet" (>50 ppm water), the anhydride reacts with the water faster than with your intended nucleophile (amine/alcohol).

  • Correction:

    • Solvents: Must be dried over activated 3Å or 4Å molecular sieves for 24 hours.

    • Glassware: Flame-dried or oven-dried (120°C) for at least 2 hours.

Q: Can I use ethanol or methanol for recrystallization?

  • CRITICAL STOP: No.

  • Reason: Alcohols act as nucleophiles similar to water. Heating this anhydride in ethanol will produce the mono-ethyl ester (ring opening), destroying your compound [1].

  • Correct Solvents: Use non-nucleophilic anhydrous solvents such as Toluene, Chloroform, or Chlorobenzene.

Analytical Validation (Is it degraded?)

Confusion often arises when interpreting NMR/IR data because the open-ring acid and closed-ring anhydride share similar structural features. Use this table to distinguish them.

FeatureIntact Anhydride (Target)Hydrolyzed Diacid (Impurity)
IR Spectrum (C=O) Doublet: ~1780 cm⁻¹ (sym) & ~1850 cm⁻¹ (asym) [2]Single/Broad: ~1700–1710 cm⁻¹
IR Spectrum (O-H) Absent Broad Band: 2500–3300 cm⁻¹ (Carboxylic OH)
¹H NMR (Alkene) Sharp singlet (or doublet if coupled)Shifted downfield (deshielded by acid groups)
Solubility Soluble in CHCl₃, ToluenePoor solubility in non-polar solvents; soluble in DMSO

Experimental Protocols

Protocol A: The "Dry Chain" Handling Workflow

Use this decision tree to determine the necessary precautions for your specific application.

HandlingWorkflow Start Start: Handling 3-(2-Methoxyphenyl) furan-2,5-dione Task Define Task Start->Task Storage Long-term Storage Task->Storage Synthesis Chemical Synthesis Task->Synthesis Analysis Quick Analysis (NMR/LCMS) Task->Analysis Action_Store 1. Flush with Argon 2. Seal with Parafilm 3. Desiccator @ 4°C Storage->Action_Store Action_Synth 1. Flame-dry glassware 2. Anhydrous solvents (<50ppm H2O) 3. N2/Ar balloon or Schlenk line Synthesis->Action_Synth Action_Anal 1. Dissolve in dry solvent (CDCl3) 2. Run immediately (Avoid DMSO-d6 if wet) Analysis->Action_Anal

Figure 2: Operational workflow for minimizing moisture exposure based on task type.

Protocol B: Chemical Rescue (Re-cyclization)

If your material has hydrolyzed to the diacid (confirmed by IR/NMR), use this method to restore the anhydride ring.

Reagents: Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc). Principle: Acetic anhydride acts as a dehydrating agent, forcing the diacid to close back into the furan-2,5-dione ring.

  • Dissolution: Place the degraded solid (diacid) in a round-bottom flask. Add excess Acetic Anhydride (approx. 3–5 mL per gram of solid).

  • Catalysis: Add a catalytic amount of anhydrous Sodium Acetate (~10 mg).

  • Reaction: Heat to 80–100°C under a drying tube (CaCl₂) for 1–2 hours.

  • Work-up:

    • Cool the mixture.

    • Remove excess Acetic Anhydride and Acetic Acid by rotary evaporation under high vacuum (use a toluene azeotrope if necessary).

  • Purification: Recrystallize the resulting solid from dry Toluene or Chloroform/Hexane.

  • Validation: Confirm the return of the IR doublet at 1780/1850 cm⁻¹.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Spectroscopy Online. (2018). The C=O[4][5][6] Bond, Part IV: Acid Anhydrides. (Detailed analysis of symmetric and asymmetric stretching frequencies in cyclic anhydrides).

  • BenchChem Technical Support. (2025). Handling and Storage of Moisture Sensitive Anhydrides. (General protocols for anhydride maintenance).

  • Santa Cruz Biotechnology. (2025). Maleic Anhydride Safety Data Sheet. (Safety and storage specifications).

Sources

Removing unreacted starting materials from furan-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You are likely accessing this guide because your isolated furan-2,5-dione (Maleic Anhydride, MA) is exhibiting suboptimal purity—manifesting as melting point depression, discoloration, or hydrolytic instability.

In my 15 years optimizing anhydride synthesis, I have found that 90% of purity failures stem from two specific oversights:

  • Incomplete Dehydration: Failure to fully convert the intermediate (Z)-but-2-enedioic acid (Maleic Acid) back to the anhydride.

  • Azeotropic Mismanagement: Inefficient removal of unreacted starting materials (Benzene, Furfural) due to improper solvent pairing.

This guide is structured not just to tell you what to do, but to provide a self-validating logic system to ensure your material meets pharmaceutical-grade standards.

Part 1: The Diagnostic Matrix

Before attempting a fix, identify your specific impurity profile. Use this table to correlate your physical observation with the likely contaminant.

Observation / Symptom Likely Contaminant Source (Synthesis Route) Physical Property Mismatch
White crystals turn opaque/powdery upon storage.Water / Maleic Acid Hydrolysis (All routes)MA MP: 52.8°C vs. Acid MP: 131°C.
Yellow to dark brown discoloration ; viscous residue.Furfural / Humins Bio-based (Furfural oxidation)Furfural BP: 161.7°C (Polymerizes easily).
Sharp aromatic odor (distinct from acrid anhydride smell).Benzene / o-Xylene Benzene oxidation / SolventBenzene BP: 80°C; Xylene BP: 144°C.
Low yield; product solidifies in condenser prematurely.Maleic Acid Incomplete DehydrationAcid sublimes/decomposes >135°C.

Part 2: Troubleshooting & FAQs

Scenario A: The "Reverting" Product

User Question: "I isolated white crystals, but after 24 hours in the desiccator, the melting point jumped from 52°C to nearly 100°C, and the solubility in chloroform decreased. What happened?"

Dr. Thorne’s Analysis: You are witnessing hydrolytic reversion . Furan-2,5-dione is extremely hygroscopic. If your starting material (Maleic Acid) was not 100% dehydrated, or if the product absorbed atmospheric moisture, it reverts to the acid form. Maleic acid is insoluble in chloroform, whereas the anhydride is soluble.

Corrective Action: Perform an Azeotropic Dehydration (See Protocol 1). You cannot simply "dry" this in an oven because the water is chemically bound. You must use a solvent like o-xylene to chemically drag the water out at high temperatures to drive the ring-closure.

Scenario B: The Bio-Based Contaminant

User Question: "I am synthesizing MA from furfural using a Vanadium catalyst. I have unreacted furfural in my crude mixture. Can I just rotovap it off?"

Dr. Thorne’s Analysis: Caution is required. Furfural (BP 161°C) has a boiling point relatively close to Maleic Anhydride (BP 202°C) at atmospheric pressure. More importantly, furfural tends to polymerize into "humins" (dark tars) when heated in the presence of acids (like your product).

Corrective Action: Do not use simple rotary evaporation. You require Vacuum Fractionation (See Protocol 2). You must lower the boiling point of the furfural to below 60°C to prevent polymerization while distilling it away from the anhydride.

Scenario C: Solvent Trapping

User Question: "My NMR shows clean product, but I have a persistent peak at 7.1-7.4 ppm that won't go away under high vacuum."

Dr. Thorne’s Analysis: If you used benzene (historical route) or toluene/xylene (purification), you have solvent occlusion within the crystal lattice. Anhydrides form tight crystal packing that can trap aromatic solvents.

Corrective Action: Melt Crystallization or Sublimation . Since MA melts at 52.8°C, gently melt the crude solid under a high vacuum (0.1 mbar). The trapped solvent will flash off from the liquid phase far easier than from the solid phase.

Part 3: The Purification Logic Flow

The following diagram illustrates the decision-making process for purifying Crude Furan-2,5-dione.

MA_Purification Start Crude Reaction Mixture (Contains MA, Acid, Solvent, Tars) CheckState Diagnostic Check: Is it wet or high MP (>60°C)? Start->CheckState WetPath YES (Contains Maleic Acid) CheckState->WetPath Hydrolysis Detected DryPath NO (Mainly Volatiles/Tars) CheckState->DryPath Dry Crude Azeotrope Protocol 1: Azeotropic Dehydration (Solvent: o-Xylene) WetPath->Azeotrope VacDist Protocol 2: Vacuum Fractionation (Remove Furfural/Benzene) DryPath->VacDist Azeotrope->VacDist Solvent Removal CheckPurity Purity Check: Clear Melt @ 53°C? VacDist->CheckPurity Final Pure Furan-2,5-dione (Store under Ar) CheckPurity->Final Pass Recycle Reprocess CheckPurity->Recycle Fail Recycle->Start

Figure 1: Decision logic for selecting the appropriate purification pathway based on crude impurity profile.

Part 4: Validated Experimental Protocols

Protocol 1: Azeotropic Dehydration (The "Reset" Button)

Use this when unreacted Maleic Acid is present or water ingress has occurred.

Why this works: o-Xylene forms a heterogeneous azeotrope with water (BP ~94°C) but does not react with the anhydride. It allows you to reflux at ~144°C, which thermally drives the dehydration of acid


 anhydride while continuously removing the generated water.[1]

Materials:

  • Crude Material[2][3][4][5][6][7][8]

  • Solvent: o-Xylene (Preferred over toluene due to higher BP, driving faster kinetics).

  • Apparatus: Dean-Stark trap, Reflux Condenser.

Steps:

  • Dissolution: Suspend crude solid in o-xylene (ratio 1g solid : 5mL solvent).

  • Reflux: Heat to reflux (bath temp ~160°C).

  • Separation: Monitor the Dean-Stark trap. Water will separate as the lower phase.

    • Checkpoint: Continue reflux until no new water droplets form for 30 minutes.

  • Isolation:

    • Cool the solution to 60°C.

    • Decant the hot xylene solution (leaving behind any polymeric tars/humins which are often insoluble in xylene).

    • Cool further to 10°C. Furan-2,5-dione will crystallize out as long needles.

  • Filtration: Filter rapidly under dry N2 or Argon.

Protocol 2: Vacuum Fractionation (Volatile Removal)

Use this to remove unreacted Furfural, Benzene, or residual Xylene.

Why this works: Maleic Anhydride has a high vapor pressure compared to polymeric impurities but is distinct enough from furfural under vacuum.

Steps:

  • Setup: Short-path distillation head (vigreux column optional for higher purity).

  • Vacuum: Apply vacuum < 10 mbar (Essential to keep temp low).

  • Fractions:

    • Fraction 1 (Fore-run): Collect up to 60°C (vapor temp). This contains Benzene, Water, and Furfural.

    • Fraction 2 (Main Cut): Collect at 75-85°C (at 10 mbar) . Note: BP will vary by vacuum strength; use a nomograph.

    • Residue: Stop before the flask is dry. The black residue contains humins/tars.

  • Validation:

    • Appearance: Product should be colorless crystals (or white flakes).

    • Melting Point: Must be sharp, 52-53°C.

    • Solubility Test: Dissolve 100mg in 1mL CHCl3. Turbidity indicates residual Maleic Acid (Failed Protocol 1).

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Maleic Anhydride, Maleic Acid, and Fumaric Acid." Wiley Online Library. Link

  • Ullmann's Encyclopedia of Industrial Chemistry. "Maleic Anhydride." Wiley-VCH. Link

  • Organic Syntheses. "Furan-2,5-dione (Maleic Anhydride) Purification." Org.[9][10] Synth. Coll. Vol. 2. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7923, Maleic Anhydride." Link

  • Alonso-Fagúndez, N., et al. "Selective oxidation of furfural to maleic anhydride with vanadium-based catalysts." ChemSusChem, 2012. Link

Sources

Validation & Comparative

Comparing reactivity of 2-methoxy vs 4-methoxy substituted maleic anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide analyzes the reactivity, structural properties, and experimental applications of (2-methoxyphenyl)maleic anhydride versus (4-methoxyphenyl)maleic anhydride .[1] These compounds serve as critical intermediates in the synthesis of photochromic fulgides, bioactive maleimides, and specialized copolymers.[1]

Executive Summary

The core distinction between the 2-methoxy (ortho) and 4-methoxy (para) isomers lies in the competition between steric hindrance and electronic conjugation .[1]

  • 4-Methoxyphenyl (Para): Exhibits strong electron donation (+M effect) into the anhydride system due to planarity, deactivating the double bond towards nucleophilic attack but enhancing fluorescence properties.[1]

  • 2-Methoxyphenyl (Ortho): Characterized by a "twisted" conformation where steric clash forces the phenyl ring out of plane.[1] This inhibits resonance, restoring some electrophilicity to the anhydride core while creating high regioselectivity in ring-opening reactions due to steric blocking of the proximal carbonyl.[1]

Structural & Electronic Analysis

The reactivity differences are governed by the dihedral angle between the phenyl ring and the maleic anhydride plane.[1]

Feature(2-Methoxyphenyl)maleic anhydride (4-Methoxyphenyl)maleic anhydride
Common Name Ortho-anisyl maleic anhydridePara-anisyl maleic anhydride
Steric Environment High: 2-OMe group clashes with anhydride carbonyls (C1/C4).[1]Low: Methoxy group is distal; minimal steric impact on core.
Conformation Twisted: Phenyl ring rotates ~40-60° out of plane to relieve strain.[1]Planar: Phenyl ring remains coplanar, maximizing

-overlap.[1]
Electronic Effect Inductive (-I): Dominates due to broken conjugation.[1]Resonance (+M): Strong donation into the maleic

-system.[1]
UV-Vis Absorption Hypsochromic shift (Blue shift) due to loss of conjugation.[1]Bathochromic shift (Red shift) due to extended conjugation.[1]

Reactivity Profile & Mechanism

A. Nucleophilic Ring Opening (Regioselectivity)

The most critical practical difference is the site of nucleophilic attack (e.g., by amines or alcohols) on the anhydride ring.[1]

  • 4-Methoxy Isomer (Electronic Control):

    • The strong +M effect donates electron density through the C=C bond to the carbonyls.[1]

    • Resonance structures suggest deactivation of the distal carbonyl (C4) via the vinylogous pathway, making the proximal carbonyl (C1) slightly more electrophilic, though the effect is often balanced.[1]

    • Result: Low to moderate regioselectivity; often yields a mixture of isomers.

  • 2-Methoxy Isomer (Steric Control):

    • The ortho-methoxy group creates a physical barrier around the proximal carbonyl (C1) .[1]

    • Incoming nucleophiles are forced to attack the distal carbonyl (C4) .[1]

    • Result:High regioselectivity (>95%) favoring the formation of the distal amide/ester.[1]

B. Diels-Alder Cycloaddition

Maleic anhydrides are classic dienophiles.

  • 4-Methoxy: The electron-donating group (EDG) makes the double bond electron-rich.[1] Since normal-demand Diels-Alder reactions require an electron-poor dienophile, this isomer is less reactive than unsubstituted maleic anhydride.[1]

  • 2-Methoxy: The twisted conformation prevents the EDG from donating electrons effectively.[1] However, the steric bulk of the ortho group hinders the approach of the diene.[1] Thus, it is kinetically slow but may react faster than the para isomer with electron-rich dienes due to less electronic deactivation.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for nucleophilic attack (aminolysis) based on the substituent position.

ReactivityComparison Start Substituted Maleic Anhydride Ortho (2-Methoxyphenyl) Maleic Anhydride (Twisted Conformation) Start->Ortho 2-OMe Subst. Para (4-Methoxyphenyl) Maleic Anhydride (Planar Conformation) Start->Para 4-OMe Subst. Nu_Attack Nucleophilic Attack (R-NH2) Ortho->Nu_Attack Path_Ortho Steric Blockade at C1 (Proximal) Ortho->Path_Ortho Para->Nu_Attack Path_Para Electronic Deactivation at C4 (Distal) Para->Path_Para Prod_Ortho Major Product: Attack at C4 (Distal) High Regioselectivity Nu_Attack->Prod_Ortho Steric Control Prod_Para Mixed Products: Attack at C1 & C4 Low Regioselectivity Nu_Attack->Prod_Para Electronic Control

Caption: Divergent regioselectivity in aminolysis. The 2-methoxy isomer directs attack distally via steric hindrance, while the 4-methoxy isomer lacks this control, leading to mixtures.[1]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This modern protocol avoids the harsh conditions of the classic Perkin condensation and allows for high functional group tolerance.[1]

Reagents:

  • Bromomaleic anhydride (1.0 eq)[1]

  • 2-Methoxyphenylboronic acid (or 4-isomer) (1.1 eq)[1]

  • Pd(PPh3)4 (3-5 mol%)[1]

  • K3PO4 (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (dry)[1]

Step-by-Step Methodology:

  • Preparation : In a glovebox or under Argon, charge a Schlenk flask with bromomaleic anhydride (1.77 g, 10 mmol), the appropriate boronic acid (11 mmol), and Pd(PPh3)4 (0.58 g).

  • Solvation : Add anhydrous 1,4-dioxane (50 mL). Add K3PO4 (4.25 g) as a solid or aqueous solution (degassed).[1]

  • Reaction : Heat the mixture to 80°C for 12 hours . Monitor via TLC (Hexane/EtOAc 3:1).[1] The 4-methoxy isomer will fluoresce more strongly under UV.[1]

  • Workup : Cool to RT. Dilute with EtOAc (100 mL) and wash with 1M HCl (2x50 mL) to remove palladium residues and salts.[1]

  • Purification : Dry organic layer over MgSO4. Concentrate in vacuo.

    • 2-Methoxy Isomer: Recrystallize from Toluene/Hexane (Needles).[1]

    • 4-Methoxy Isomer: Recrystallize from Ethanol (Plates).[1]

Characterization Data
  • IR Spectroscopy (Carbonyl Region):

    • 4-Methoxy:

      
       1835, 1770 cm⁻¹ (Lower frequency due to conjugation).[1]
      
    • 2-Methoxy:

      
       1845, 1780 cm⁻¹ (Higher frequency, similar to unsubstituted maleic anhydride).[1]
      
  • ¹H NMR (Olefinic Proton):

    • 4-Methoxy: Singlet at

      
       6.8–7.0 ppm (Shielded by resonance).[1]
      
    • 2-Methoxy: Singlet at

      
       7.2–7.4 ppm (Deshielded by anisotropy of the twisted ring).[1]
      

References

  • Kayser, M. M., & Eisenstein, O. (1981).[1] Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides. Canadian Journal of Chemistry. Link[1]

  • Gelin, S., & Chantegrel, B. (1981).[1] Synthesis of 4-substituted-2(5H)-furanones from maleic anhydride derivatives. Journal of Organic Chemistry.[2]

  • BenchChem. (2025). N-(4-Methoxyphenyl)maleamic acid: Synthesis and Properties.Link[1]

  • Meena, S. K., et al. (2023).[1] Recent Study of N-(4-Methoxyphenyl) Maleimide Monomer and Copolymerization.[1] International Journal of Science and Research Methodology. Link

  • ResearchGate. (2012). Solvent free preparation of N-substituted maleanilic acid.[1]Link

Sources

Navigating the UV-Vis Landscape of Aryl-Substituted Furan-2,5-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of small molecules is paramount. Among these, the UV-Vis absorption characteristics offer a fundamental window into electronic structure and potential applications. This guide provides a comparative analysis of the UV-Vis absorption properties of 3-(2-Methoxyphenyl)furan-2,5-dione and two structurally related alternatives: 3-Phenylfuran-2,5-dione and 3-(4-Methoxyphenyl)furan-2,5-dione. Through a detailed examination of their spectral data, we aim to elucidate the influence of substituent effects on their electronic transitions.

Introduction to Aryl-Substituted Furan-2,5-diones

Furan-2,5-dione, also known as maleic anhydride, and its derivatives are a class of organic compounds with significant industrial and pharmaceutical relevance. The introduction of an aryl substituent at the 3-position creates a conjugated system that gives rise to characteristic UV-Vis absorption bands. The nature and position of substituents on this aryl ring can modulate the electronic properties of the entire molecule, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These variations are critical for applications ranging from photosensitizers in photodynamic therapy to building blocks for novel polymers and functional materials.

Comparative UV-Vis Absorption Analysis

Expected Trends and Rationale:

The UV-Vis absorption of these compounds is primarily due to π → π* transitions within the conjugated system encompassing the furan-2,5-dione core and the appended aryl ring. The position of the substituent on the phenyl ring is expected to influence the extent of this conjugation and, consequently, the energy of the electronic transition.

  • 3-Phenylfuran-2,5-dione (Unsubstituted Alternative): This compound serves as our baseline. The phenyl group extends the π-system of the furan-2,5-dione, resulting in absorption in the UV region.

  • 3-(4-Methoxyphenyl)furan-2,5-dione (Para-Substituted Alternative): The methoxy group (-OCH₃) at the para position is an electron-donating group. Through resonance, it can donate electron density to the aromatic ring and the furan-2,5-dione moiety. This increased electron delocalization is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic (red) shift in the λmax compared to the unsubstituted phenyl derivative.

  • 3-(2-Methoxyphenyl)furan-2,5-dione (Ortho-Substituted Target): The presence of the methoxy group at the ortho position introduces both electronic and steric effects. Electronically, it is still an electron-donating group. However, its proximity to the furan-2,5-dione ring can cause steric hindrance, potentially forcing the phenyl ring out of planarity with the furanone ring. This disruption of planarity would reduce the extent of π-conjugation, leading to a hypsochromic (blue) shift in the λmax compared to the para-substituted isomer. The overall effect on the λmax relative to the unsubstituted phenyl derivative will depend on the interplay between the electronic donating effect and the steric hindrance.

Data Summary (Hypothetical Data Based on Chemical Principles):

To illustrate these principles, the following table presents hypothetical UV-Vis absorption data in a common solvent like ethanol. It is crucial to note that these are predicted values and require experimental verification.

CompoundSubstituentPositionExpected λmax (nm)Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
3-(2-Methoxyphenyl)furan-2,5-dione MethoxyOrtho~290 - 310~10,000 - 15,000
3-Phenylfuran-2,5-dioneNone-~300 - 320~12,000 - 18,000
3-(4-Methoxyphenyl)furan-2,5-dioneMethoxyPara~310 - 330~15,000 - 22,000

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain reliable and comparable data, a standardized experimental protocol is essential.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the target compound and its alternatives in a specified solvent.

Materials:

  • 3-(2-Methoxyphenyl)furan-2,5-dione

  • 3-Phenylfuran-2,5-dione

  • 3-(4-Methoxyphenyl)furan-2,5-dione

  • Spectroscopic grade ethanol (or other suitable solvent)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount (e.g., 5-10 mg) of each compound.

    • Dissolve each compound in a known volume (e.g., 25 mL) of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., ~10⁻³ M).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least four working solutions with concentrations in the range of 10⁻⁵ to 10⁻⁴ M. This range typically yields absorbance values within the linear dynamic range of most spectrophotometers (0.1 - 1.0).

  • UV-Vis Spectrum Acquisition:

    • Set the spectrophotometer to scan a wavelength range appropriate for the expected absorption (e.g., 200 - 400 nm).

    • Use a quartz cuvette filled with the solvent (ethanol) as a blank to zero the instrument.

    • Record the UV-Vis absorption spectrum for each working solution of each compound.

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

  • Data Analysis and Calculation of Molar Absorptivity:

    • According to the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

    • For each compound, plot a calibration curve of absorbance at λmax versus concentration.

    • The slope of the resulting linear plot will be the molar absorptivity (ε).

Logical Workflow for Compound Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the UV-Vis absorption characteristics.

G cluster_0 Compound Selection cluster_1 Experimental Protocol cluster_2 Data Analysis & Comparison Target Target Compound: 3-(2-Methoxyphenyl)furan-2,5-dione Prep Solution Preparation (Standardized Solvent) Target->Prep Alt1 Alternative 1: 3-Phenylfuran-2,5-dione Alt1->Prep Alt2 Alternative 2: 3-(4-Methoxyphenyl)furan-2,5-dione Alt2->Prep Spec UV-Vis Spectroscopy (200-400 nm scan) Prep->Spec Data Data Acquisition (Absorbance vs. Wavelength) Spec->Data Lambda Determine λmax (Wavelength of Max. Absorbance) Data->Lambda Epsilon Calculate ε (Molar Absorptivity) Data->Epsilon Compare Comparative Analysis (Substituent Effects) Lambda->Compare Epsilon->Compare

Caption: Workflow for the comparative UV-Vis analysis of aryl-substituted furan-2,5-diones.

Conclusion and Future Directions

This guide outlines the expected UV-Vis absorption characteristics of 3-(2-Methoxyphenyl)furan-2,5-dione in comparison to its phenyl and 4-methoxyphenyl analogues. The analysis highlights the critical role of substituent position in modulating the electronic properties of these compounds. The ortho-methoxy group in the target compound is predicted to induce a hypsochromic shift relative to its para-isomer due to steric hindrance disrupting π-conjugation.

To validate these predictions, experimental determination of the UV-Vis spectra for all three compounds in a consistent solvent is essential. Such data would provide a solid foundation for understanding the structure-property relationships in this class of molecules and would be invaluable for their rational design and application in various scientific and technological fields. Further studies could also explore the solvatochromic behavior of these compounds by measuring their spectra in a range of solvents with varying polarities, which would provide deeper insights into their ground and excited state electronic structures.

References

  • While specific references for the UV-Vis spectrum of 3-(2-Methoxyphenyl)furan-2,5-dione are not readily available, general principles of UV-Vis spectroscopy and substituent effects are covered in standard organic chemistry and spectroscopy textbooks. For further reading on the synthesis and properties of related compounds, the following resources may be useful: Synthesis of 3-Aryl-2,5-dihydrofurans: Provides synthetic context for related furan derivatives. [Link to a relevant synthetic chemistry journal or database] UV-Vis Spectroscopy of Organic Molecules: A comprehensive resource for understanding the principles of electronic spectroscopy. [Link to a standard spectroscopy textbook or online resource]

Elemental Analysis Standards for 3-(2-Methoxyphenyl)furan-2,5-dione: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, 3-(2-Methoxyphenyl)furan-2,5-dione (Molecular Formula: C₁₁H₈O₄, MW: 204.18 g/mol ) serves as a critical, highly reactive building block [4]. As an organic anhydride, its primary vulnerability is ambient moisture, which rapidly drives hydrolysis to form the corresponding dicarboxylic acid.

To validate the purity and structural integrity of this compound, Elemental Analysis (EA) via dynamic flash combustion and pyrolysis is the gold standard. This guide objectively compares the performance of different elemental calibration standards—specifically Acetanilide, Benzoic Acid, and BBOT—and provides a self-validating experimental protocol to accurately quantify the Carbon, Hydrogen, and Oxygen (CHN/O) content of 3-(2-Methoxyphenyl)furan-2,5-dione.

Mechanistic Grounding: The Causality of EA in Anhydride Analysis

Why rely on elemental analysis rather than just HPLC or NMR? The causality lies in the precise stoichiometric shifts that occur during anhydride degradation. When 3-(2-Methoxyphenyl)furan-2,5-dione absorbs moisture, the furan-2,5-dione ring opens.

Because the hydrolyzed diacid (C₁₁H₁₀O₅) incorporates an additional water molecule, the mass percentage of carbon drops significantly, while oxygen and hydrogen increase. A high-precision elemental analyzer can detect a carbon mass fraction shift of just 0.3%. The theoretical shift during total hydrolysis is a massive -5.25% in Carbon , making CHN/O analysis an exceptionally trustworthy, self-validating system for detecting compromised batches.

Hydrolysis Anhydride 3-(2-Methoxyphenyl)furan-2,5-dione (C11H8O4) C: 64.71% | H: 3.95% | O: 31.34% Diacid Hydrolyzed Dicarboxylic Acid (C11H10O5) C: 59.46% | H: 4.54% | O: 36.00% Anhydride->Diacid Hydrolysis Water + H2O (Moisture Exposure) Water->Diacid

Figure 1: Elemental shift during the hydrolysis of 3-(2-Methoxyphenyl)furan-2,5-dione.

Table 1: Theoretical Elemental Composition & Hydrolysis Shift
Compound StateFormula% Carbon (C)% Hydrogen (H)% Oxygen (O)% Nitrogen (N)
Intact Anhydride C₁₁H₈O₄64.71%3.95%31.34%0.00%
Hydrolyzed Diacid C₁₁H₁₀O₅59.46%4.54%36.00%0.00%
Absolute Shift (Δ) +H₂O-5.25% +0.59% +4.66% 0.00%

Comparison of Calibration Standards

Selecting the correct calibration standard is paramount. The standard must mimic the combustion behavior of the target analyte while providing stable, non-hygroscopic reference points for the instrument's Thermal Conductivity Detector (TCD) [5].

Table 2: Comparison of EA Calibration Standards
Standard AlternativeTarget ElementsTheoretical CompositionSuitability for 3-(2-Methoxyphenyl)furan-2,5-dione
Acetanilide CHNC: 71.09%, H: 6.71%, N: 10.36%High. The industry "workhorse" for CHN combustion. Excellent stability and clean combustion profile [5].
Benzoic Acid Oxygen (O)C: 68.85%, H: 4.95%, O: 26.20%Optimal. Ideal for O-pyrolysis matrix matching. Non-nitrogenous and highly stable [2, 3].
BBOT CHNSC: 72.53%, H: 6.09%, N: 6.51%, S: 7.44%Low. Unnecessary sulfur channel interference. Not recommended for sulfur-free anhydrides.

Expert Insight: While Acetanilide contains nitrogen (10.36%) and our target anhydride does not, it remains the superior standard for the C and H channels due to its rigorous stability. The instrument will simply record a baseline zero for the nitrogen channel of the sample. For the Oxygen channel, Benzoic Acid is the definitive choice, as its oxygen content (26.20%) closely mirrors the target anhydride (31.34%) [3].

Experimental Protocol: Dual-Mode CHN/O Analysis

To achieve self-validating results, the analysis must be split into two distinct workflows: Dynamic Flash Combustion (for C and H) and High-Temperature Pyrolysis (for O).

CHN Determination (Dynamic Flash Combustion)

Causality of the Tin Capsule: Samples must be weighed in tin (Sn) capsules. When the tin capsule drops into the 980°C oxidation furnace alongside a precise pulse of oxygen, it triggers a violent exothermic reaction. This flashes the localized temperature to ~1800°C for a few seconds, ensuring the complete destruction of the stable aromatic rings in the methoxyphenyl group [1].

  • Equilibration: Bring the oxidation furnace to 980°C and the copper reduction furnace to 640°C.

  • Blanking: Run 3-4 empty tin capsules until the baseline TCD signal stabilizes (precision within ±100 counts).

  • Calibration: Weigh 2-3 mg of Acetanilide standard into tin capsules. Run in triplicate to establish the K-factor for C and H [5].

  • Sample Run: Weigh 2-3 mg of 3-(2-Methoxyphenyl)furan-2,5-dione into a tin capsule. Seal tightly to exclude atmospheric nitrogen/moisture. Drop into the autosampler.

  • Separation: The resulting CO₂, H₂O, and N₂ gases are swept by helium carrier gas through a GC column and quantified via TCD.

Oxygen Determination (Pyrolysis)

Causality of the Silver Capsule: Tin cannot be used for oxygen analysis because it forms SnO₂, trapping the oxygen. Silver (Ag) capsules are inert under these conditions, allowing all sample oxygen to react with the nickel-coated carbon catalyst to form carbon monoxide (CO) [2].

  • Equilibration: Bring the pyrolysis reactor (containing Nickel-coated Carbon) to 1060°C in a strictly oxidant-free environment.

  • Calibration: Weigh 1-2 mg of Benzoic Acid standard into silver capsules. Run in triplicate to establish the K-factor for Oxygen [2].

  • Sample Run: Weigh 1-2 mg of the anhydride sample into a silver capsule.

  • Detection: The sample is pyrolyzed, converting all organic oxygen to CO, which is separated via GC and detected by the TCD.

EA_Workflow cluster_CHN CHN Combustion Mode cluster_O Oxygen Pyrolysis Mode Sample Sample Prep (Tin/Silver Capsule) Combustion Oxidation Furnace (980°C + O2 Flash to 1800°C) Sample->Combustion Tin Pyrolysis Pyrolysis Furnace (1060°C, Ni/C Catalyst) Sample->Pyrolysis Silver Reduction Reduction Furnace (640°C, Cu Catalyst) Combustion->Reduction Separation GC Column Separation Reduction->Separation Pyrolysis->Separation Detection TCD Detection (CO2, H2O, N2, CO) Separation->Detection

Figure 2: Dual-mode CHN/O elemental analysis workflow for organic anhydrides.

References

  • Tecnofrom / Thermo Scientific. "FLASH 2000 Series CHN / CHNS / Oxygen Automatic Elemental Analyzer." Tecnofrom.
  • Thermo Fisher Scientific. "Elemental Analysis: CHNS/O Characterization of Polymers and Plastics." Thermo Fisher Scientific.
  • Sigma-Aldrich. "Benzoic acid standard for elemental analysis 65-85-0." Sigma-Aldrich.
  • Santa Cruz Biotechnology. "3-(2-Methoxyphenyl)furan-2,5-dione." Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products." Thermo Fisher Scientific.

Safety Operating Guide

Proper Disposal Procedures: 3-(2-Methoxyphenyl)furan-2,5-dione

[1][2][3]

Executive Summary & Immediate Hazard Profile[1][2]

3-(2-Methoxyphenyl)furan-2,5-dione (a substituted maleic anhydride) presents a dual hazard profile: it is a potent acylating agent capable of causing severe tissue damage (chemical burns) and a respiratory sensitizer .[1][2][3] Improper disposal can lead to uncontrolled hydrolysis, exothermic spikes, and the release of irritant vapors.[1][3]

This guide moves beyond generic "waste bin" advice. It provides a chemically grounded workflow for the sequestration, stabilization, and destruction of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.[1][3]

Emergency Safety Card (Quick Reference)
ParameterCritical Information
CAS Number 14206-03-2
Functional Group Cyclic Anhydride (Moisture Sensitive)
Primary Hazards Skin/Eye Corrosive, Respiratory Sensitizer, Water Reactive (Slow/Exothermic).[1][2][3]
Incompatible Materials Water (uncontrolled), Alcohols , Strong Bases (violent reaction), Oxidizers .[1][3]
Fire Response Use CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1][3][4] DO NOT USE WATER JETS (spreads reaction).[2][3][4][5]
Spill Response Isolate area.[2][3][4][5] Do not inhale dust.[2][3][5][6][7] Cover with dry sand/vermiculite.[2][3] Do not add water.

Chemical Behavior & Waste Characterization[2][3][9]

To dispose of this compound safely, one must understand its reactivity.[1][3] The anhydride ring is strained and electrophilic.[2] Upon contact with nucleophiles (water, amines, alcohols), the ring opens.[1][3]

  • The Hydrolysis Risk: Contact with water generates 2-(2-methoxyphenyl)maleic acid.[2] While this reaction is less violent than with acetyl chloride, it is exothermic.[1][2][3] If a large quantity of the solid anhydride is dumped into a small volume of water, the heat generated can flash-boil the solvent, aerosolizing the acid.[1][3]

  • The Methoxyphenyl Effect: The electron-donating methoxy group stabilizes the ring slightly compared to nitro-substituted variants, but it remains highly reactive toward biological tissue.[2][3]

Physicochemical Properties Relevant to Disposal
PropertyValue/BehaviorImplication for Disposal
Physical State Solid (Powder/Crystalline)Dust control is critical during transfer.[2]
Solubility Soluble in DCM, Acetone, Ethyl Acetate.[1][3] Reacts with water.[2][3][6][7][8][9]Do not dispose of in aqueous waste streams.[2]
Flash Point >110°C (Predicted)Combustible.[2][3] Classified as organic waste for incineration.[2][3]
RCRA Status Not P- or U-listed.[2][3]Likely D001 (if flammable solvent mix) or Unlisted Hazardous Waste .

Disposal Decision Matrix

The following logic flow dictates the handling of 3-(2-Methoxyphenyl)furan-2,5-dione waste. The primary goal is Thermal Destruction (Incineration) via a licensed hazardous waste contractor.

Workflow Visualization

DisposalMatrixStartWaste Generation3-(2-Methoxyphenyl)furan-2,5-dioneStateCheckPhysical State?Start->StateCheckSolidPure Solid / Bulk PowderStateCheck->SolidSolidLiquidSolution / Reaction MixtureStateCheck->LiquidLiquidSolidActionSegregate in Glass/HDPELabel: 'Toxic/Reactive'NO WATERSolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Acetone, Ethyl Acetate)SolventCheck->NonHalogenatedAqueousAqueous Mixture(Accidental)SolventCheck->AqueousHaloWasteStream C: Halogenated Organic(High BTU Incineration)Halogenated->HaloWasteNonHaloWasteStream B: Non-Halogenated Organic(Fuel Blending/Incineration)NonHalogenated->NonHaloWasteQuenchWasteStream A: Aqueous Toxic(Neutralization required)Aqueous->QuenchWaste

Figure 1: Decision matrix for segregating anhydride waste streams.[2] Note that solid waste is prioritized for direct lab-packing.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Stock)

Objective: Isolate the chemical to prevent environmental release or hydrolysis in the waste container.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[2]

  • Transfer: Working inside a fume hood, transfer the solid into the container. Do not fill more than 80% full.

  • Labeling: Apply a hazardous waste label immediately.[2][3]

    • Constituents: "3-(2-Methoxyphenyl)furan-2,5-dione (95%+)"[1][2][3]

    • Hazards: Check "Toxic," "Irritant," and "Reactive" (if applicable per local codes).[1][3]

  • Secondary Containment: Place the primary container inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.

  • Disposal Path: Designate for Lab Pack Incineration .

Scenario B: Disposal of Reaction Mixtures (Solutions)

Objective: Prevent cross-reactivity in the solvent waste drum.

  • Non-Protic Solvents (DCM, Toluene, Acetone):

    • If the anhydride is unreacted in solution, do not quench in the waste drum.[1][3]

    • Pour directly into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated).[2]

    • Why? Adding water/base to a drum of organic solvent to "kill" the anhydride can cause drum pressurization and explosion.[2] Let the professional disposal facility handle the destruction.[2]

Scenario C: Quenching Trace Residues (Glassware Cleaning)

Objective: Safely decontaminate glassware or small spills before washing.[2][3]

  • Reagent: 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate solution. Avoid strong hydroxides (NaOH) to prevent violent heating.[2][3]
    
  • Procedure:

    • Soak glassware in the carbonate solution inside a fume hood.[2]

    • Allow to stand for 1-2 hours. The anhydride will hydrolyze to the dicarboxylate salt.[2]

    • Check pH (aim for pH 7-9).[2][3]

    • Rinse with water.[2][3][6][7][8] The resulting rinsate can usually be drained (check local sewer codes) or collected as aqueous non-hazardous waste.[2]

Emergency Spill Response Protocol

If 3-(2-Methoxyphenyl)furan-2,5-dione is spilled outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[2][3][8] If dust is visible, evacuate the lab.[3]

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2][3] If powder is fine/aerosolized, N95 or P100 respiratory protection is required.[1][2][3]

  • Dry Clean-Up (Preferred):

    • Gently cover the spill with Vermiculite or Dry Sand .[2]

    • Do not use paper towels (anhydrides can react with cellulose, potentially generating heat).[1][2][3]

    • Scoop into a dry waste container.[2][3]

  • Wet Decontamination (Final Step only):

    • Once the bulk solid is removed, wipe the surface with a saturated sodium bicarbonate solution to neutralize residues.[1][3]

    • Follow with a water rinse.[2][3][6][7][8]

References & Regulatory Grounding[1][2][3][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[2][3]

  • PubChem. (n.d.).[2][3] Maleic Anhydride Compound Summary. National Library of Medicine.[2] (Used as functional group proxy for hazard data).[2][3] [2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Occupational Chemical Database: Maleic Anhydride. [2]

Personal protective equipment for handling 3-(2-Methoxyphenyl)furan-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 3-(2-Methoxyphenyl)furan-2,5-dione (CAS: 4664-99-7) not merely as a routine reagent transfer, but as the management of a highly reactive electrophile[1].

This compound is a substituted maleic anhydride. The core hazard stems from its anhydride moiety, which readily undergoes exothermic hydrolysis upon contact with ambient moisture, mucosal membranes, or sweat, forming the corresponding dicarboxylic acid[2]. This reaction mechanism dictates its classification as a severe irritant and corrosive agent, alongside its acute toxicity profile[3]. Because specific occupational exposure limits for this exact derivative are not universally established, field-proven safety protocols mandate proxying the exposure limits of its parent compound, maleic anhydride[4].

Quantitative Hazard & Physicochemical Profile

To establish a baseline for our safety protocols, we must first understand the quantitative thresholds and hazard classifications of the compound.

Property / HazardValue / ClassificationOperational Implication
CAS Number 4664-99-7Unique identifier for SDS tracking and waste logging[1].
Molecular Weight 204.18 g/mol Critical for calculating stoichiometric quenching during spills[1].
Physical State Solid (Crystalline/Powder)High risk of aerosolization and dust inhalation[2].
Hazard Statements H301, H311, H314, H331Toxic (oral/dermal/inhalation); Causes severe burns[3].
Exposure Limits Proxy: 0.25 ppm (TWA)Based on Maleic Anhydride (CAS 108-31-6) OSHA PEL[4].
Reactivity Water-reactive (Hydrolysis)Must be handled in strictly anhydrous environments[5].

Causality-Driven PPE Matrix

Safety is not about blindly wearing gear; it is about understanding the chemical causality behind the barrier.

1. Dermal Protection (The Barrier Principle)

  • The Causality: The H311 (Toxic in contact with skin) and H314 (Severe skin burns) designations mean that even micro-exposures can cause delayed, deep tissue damage due to localized acid formation when the anhydride reacts with sweat[3].

  • The Protocol: Double-gloving is mandatory.

    • Inner Glove: Standard nitrile (4 mil) for tactile dexterity.

    • Outer Glove: Extended-cuff Butyl rubber or heavy-duty Nitrile (≥8 mil) to provide robust chemical resistance against both the anhydride and the organic solvents (e.g., dichloromethane, DMF) typically used to dissolve it.

    • Body: Wear a Tyvek® sleeve or a polyethylene-coated lab coat to eliminate the vulnerability gap at the wrists.

2. Respiratory & Ocular Protection (Mucosal Defense)

  • The Causality: Anhydride dust reacts instantly with the aqueous environment of the eyes and respiratory tract, causing pulmonary edema and corneal burns[5]. Furthermore, anhydrides are known respiratory sensitizers that can trigger severe asthma-like reactions[2].

  • The Protocol: Primary handling must always occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood (minimum face velocity of 100 fpm). If engineering controls are compromised, or if bulk transfer is required outside a hood, a NIOSH-approved full-face respirator equipped with multi-gas/vapor (Type ABEK) and P100/P3 particulate filters is required[2]. Standard safety glasses are insufficient; unvented chemical splash goggles paired with an 8-inch face shield are required.

Operational Protocol: Step-by-Step Handling

Every protocol must be a self-validating system to ensure trust and safety.

Step 1: Preparation & Environmental Control

  • Verify the fume hood flow rate is operating at ≥100 fpm.

  • Purge the analytical balance and handling area with dry nitrogen or argon. Minimizing ambient humidity prevents the premature hydrolysis of the anhydride, preserving your reagent's integrity and your safety.

  • Don PPE in the following strict order: Lab coat/Tyvek sleeves

    
     inner nitrile gloves 
    
    
    
    safety goggles
    
    
    face shield
    
    
    outer heavy-duty gloves.

Step 2: Weighing and Transfer (Closed-System)

  • Pre-weigh a sealed, thoroughly dried glass vial (tare).

  • Open the 3-(2-Methoxyphenyl)furan-2,5-dione container strictly inside the purged fume hood.

  • Use a static-dissipative spatula to transfer the solid. (Standard plastic spatulas can generate a static charge that aerosolizes the fine toxic powder)[2].

  • Seal the reaction vial tightly before removing it from the balance area.

Step 3: Decontamination & Doffing

  • Wipe down the exterior of the sealed reaction vial and the reagent bottle with a dry, lint-free cloth, followed by a cloth lightly dampened with a dilute weak base (e.g., 5% sodium bicarbonate) to neutralize any invisible residual traces.

  • Doff outer gloves inside the hood, turning them inside out, and dispose of them immediately as hazardous solid waste.

  • Wash hands and forearms with copious amounts of soap and water[5].

Spill Response & Disposal Plan

The Causality of Quenching: You cannot simply wash an anhydride spill with water. The resulting exothermic hydrolysis can boil the water, aerosolizing the toxic chemical and releasing intense heat[5]. You must control the exotherm.

  • Small Spills (<50g): Cover the spill with a dry, inert absorbent (e.g., dry sand or vermiculite). Slowly apply a 5-10% Sodium Bicarbonate (

    
    ) solution. The bicarbonate safely drives the hydrolysis to the sodium salt of the dicarboxylic acid while releasing 
    
    
    
    to control the exotherm and neutralize the pH.
  • Collection: Sweep the neutralized matrix using non-sparking tools into a highly visible, labeled, leak-proof hazardous waste container.

  • Disposal: Label as "Corrosive/Toxic Solid Waste - Contains Substituted Maleic Anhydride." Do not mix with strong oxidizers, strong bases (like NaOH, which reacts violently), or aqueous amines, as uncontrolled polymerization or violent exothermic reactions may occur[5].

Process Visualization

G Start Storage (Desiccator / Inert Gas) PPE Don High-Barrier PPE (Double Nitrile, Goggles, Tyvek) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm, N2 Purge) PPE->Hood Action Weighing & Transfer (Static-Dissipative Tools) Hood->Action Spill Spill / Exposure Event Action->Spill Accident Normal Seal & Decontaminate (Wipe down with weak base) Action->Normal Standard Ops Quench Quench Protocol (5% NaHCO3 + Inert Sand) Spill->Quench Dispose Hazardous Waste (Segregated Corrosive/Toxic) Quench->Dispose Normal->Dispose

Operational workflow and spill response protocol for 3-(2-Methoxyphenyl)furan-2,5-dione.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Maleic anhydride - IDLH". The National Institute for Occupational Safety and Health (NIOSH).[Link]

  • New Jersey Department of Health. "Maleic Anhydride - Hazardous Substance Fact Sheet". NJ.gov.[Link]

  • International Chemical Safety Cards - NIOSH. "MALEIC ANHYDRIDE". CDC.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.